3-Aminomethyl-1-N-Cbz-piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIJQGYSIGOWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373392 | |
| Record name | 3-Aminomethyl-1-N-Cbz-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315717-76-1 | |
| Record name | Phenylmethyl 3-(aminomethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315717-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminomethyl-1-N-Cbz-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminomethyl-1-N-Cbz-piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Aminomethyl-1-N-Cbz-piperidine chemical properties
An In-depth Technical Guide to 3-Aminomethyl-1-N-Cbz-piperidine
Introduction
Benzyl 3-(aminomethyl)piperidine-1-carboxylate, commonly referred to as this compound, is an organic compound featuring a piperidine ring functionalized with a Cbz (carboxybenzyl) protecting group on the nitrogen atom and an aminomethyl group at the 3-position.[1] This structure makes it a valuable and versatile intermediate in organic synthesis, particularly within medicinal chemistry and drug development.[1][2] The Cbz group serves as a stable amine protecting group, allowing for selective reactions at the primary amine of the aminomethyl side chain.[1] Consequently, it is a key building block for creating more complex molecules, including pharmaceuticals targeting neurological disorders, protease inhibitors, and other bioactive compounds.[2][3][4]
Core Chemical Properties
The fundamental properties of this compound are summarized below. Note that properties can vary slightly based on the specific stereoisomer (e.g., (R) or (S) enantiomers) or if the compound is in its free base or salt form.
General Identifiers
| Property | Value | Reference |
| IUPAC Name | Benzyl 3-(aminomethyl)piperidine-1-carboxylate | [5] |
| Common Names | This compound, Cbz-PIP, AMC-piperidine | [1] |
| CAS Number | 315717-76-1 (for racemate), 199426-30-7 | [6] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [5] |
| Molecular Weight | 248.32 g/mol | (Calculated) |
Note: Several related compounds exist, such as the hydrochloride salt (CAS: 1186663-23-9, MW: 284.78 g/mol ) and the unprotected core, 3-(Aminomethyl)piperidine (CAS: 23099-21-0, MW: 114.19 g/mol ).[3][7]
Physical and Chemical Data
| Property | Value | Reference |
| Appearance | White solid | [1] |
| Purity | Typically ≥95% | [6] |
| Solubility | Medium solubility | [1] |
| Stability | Stable under dry conditions | [1] |
Experimental Protocols & Synthesis
This compound is synthesized from its unprotected precursor, 3-(aminomethyl)piperidine. The following protocols outline the synthesis of the precursor and its subsequent protection.
Synthesis of 3-(Aminomethyl)piperidine Precursor
A common method involves the reduction of piperidine-3-carboxamide.
Protocol:
-
Setup: A reaction vessel is charged with a solution of lithium aluminum hydride (LiAlH₄) (14.8 g, 0.39 mol, 2.0 equiv) in dry tetrahydrofuran (THF) (0.6 L) under a nitrogen atmosphere.[8]
-
Addition: Piperidine-3-carboxylic acid amide (25 g, 0.195 mol) is added portionwise to the stirred LiAlH₄ solution.[8]
-
Reaction: After the initial effervescence subsides, the mixture is heated to reflux and maintained for 24 hours.[8]
-
Quenching: The reaction is carefully quenched by the dropwise addition of a saturated sodium sulfate solution until gas evolution ceases.[8]
-
Filtration: The resulting suspension is filtered through a pad of celite, and the filter cake is washed with additional THF (400 mL).[8]
-
Purification: The combined filtrate is concentrated under reduced pressure. The crude residue is then purified by distillation to yield 3-(aminomethyl)piperidine as a colorless oil (yield: 12.4 g, 55%).[8]
N-Cbz Protection
The N-Cbz protecting group is introduced by reacting the piperidine nitrogen of 3-(aminomethyl)piperidine with benzyl chloroformate.
General Protocol:
-
Dissolution: 3-(Aminomethyl)piperidine is dissolved in a suitable solvent, such as dichloromethane (DCM) or a biphasic system with an aqueous base (e.g., sodium bicarbonate).
-
Cooling: The solution is cooled in an ice bath (0 °C).
-
Reagent Addition: Benzyl chloroformate (Cbz-Cl) is added dropwise to the stirred solution. The base is crucial to neutralize the HCl byproduct.
-
Reaction: The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion, typically monitored by Thin Layer Chromatography (TLC).
-
Workup: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography to yield the final this compound.
Visualizations: Workflows and Applications
Synthesis Workflow Diagram
The following diagram illustrates the two-stage synthesis process from piperidine-3-carboxylic acid amide to the final Cbz-protected product.
Caption: Synthesis workflow for this compound.
Role in Medicinal Chemistry
This compound serves as a versatile scaffold. The presence of a protected secondary amine and a free primary amine allows for sequential, directed modifications, making it a valuable building block for creating diverse chemical libraries for drug discovery.
Caption: Role as a versatile building block in medicinal chemistry.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | C14H20N2O2 | CID 7023265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl 3-(Aminomethyl)piperidine-1-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 7. echemi.com [echemi.com]
- 8. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]
3-Aminomethyl-1-N-Cbz-piperidine CAS number and structure
An In-depth Examination of a Key Pharmaceutical Intermediate
Foreword
This technical guide provides a comprehensive overview of 3-Aminomethyl-1-N-Cbz-piperidine, a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, structure, synthesis, and its role in medicinal chemistry. Particular emphasis is placed on its application in the development of therapeutics targeting the central nervous system (CNS).
Chemical Identity and Structure
Chemical Name: Benzyl 3-(aminomethyl)piperidine-1-carboxylate
CAS Number: 315717-76-1[1]
Molecular Formula: C₁₄H₂₀N₂O₂[2]
Molecular Weight: 248.32 g/mol
The structure of this compound features a piperidine ring substituted at the 3-position with an aminomethyl group. The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in organic synthesis. This protecting group is stable under various reaction conditions and can be selectively removed, making the compound a versatile intermediate in multi-step syntheses.[2]
Structural Representation:
Caption: Chemical structure of Benzyl 3-(aminomethyl)piperidine-1-carboxylate.
Physicochemical and Analytical Data
This compound is typically a white to off-white solid.[2] While detailed, officially collected analytical data from manufacturers can be limited, spectroscopic data for related compounds are available and provide a basis for characterization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |
| Molecular Weight | 248.32 g/mol | |
| Appearance | White to off-white solid | [2] |
| InChI Key | PAIJQGYSIGOWOF-UHFFFAOYSA-N | |
| SMILES | O=C(OCC1=CC=CC=C1)N2CCCC(CN)C2 |
Synthesis
One potential synthetic approach starts from 3-(aminomethyl)piperidine. The synthesis of this precursor can be achieved via the reduction of piperidine-3-carboxylic acid amide.
Experimental Protocol: Synthesis of 3-(Aminomethyl)piperidine (Precursor)
This protocol is based on the reduction of piperidine-3-carboxylic acid amide.
Materials:
-
Piperidine-3-carboxylic acid amide
-
Lithium aluminum hydride (LiAlH₄)
-
Dry Tetrahydrofuran (THF)
-
Saturated sodium sulfate solution
-
Celite
Procedure:
-
A solution of lithium aluminum hydride (2.0 equivalents) in dry THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Piperidine-3-carboxylic acid amide (1.0 equivalent) is added portion-wise to the stirred LiAlH₄ solution.[3]
-
After the initial effervescence subsides, the reaction mixture is heated to reflux and maintained for 24 hours.[3]
-
The reaction is then cooled in an ice bath and quenched by the careful, dropwise addition of a saturated sodium sulfate solution until no further gas evolution is observed.[3]
-
The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with additional THF.[3]
-
The filtrate is concentrated under reduced pressure to yield the crude 3-(aminomethyl)piperidine.
-
The crude product can be purified by distillation to obtain pure 3-(aminomethyl)piperidine as a colorless oil.[3]
Logical Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Role in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.[4] The piperidine scaffold is a common feature in many CNS-active drugs. The aminomethyl group at the 3-position provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships in drug design.
The Cbz protecting group allows for selective reactions at other positions of the molecule before its removal to unmask the piperidine nitrogen for subsequent derivatization. This strategic protection is crucial in the multi-step synthesis of complex drug molecules.
Derivatives of benzylpiperidine are being investigated for a range of therapeutic applications, including as inhibitors of enzymes like histone deacetylases (HDAC) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases such as Alzheimer's disease.[5]
Signaling Pathways and Biological Activity
While specific quantitative biological data for this compound itself is not extensively published, the broader class of piperidine derivatives has been shown to interact with various biological targets. For instance, certain piperidine-containing compounds exhibit high affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological functions and disorders.
The general biological relevance of this structural motif is highlighted by its presence in numerous approved drugs and clinical candidates. The N-benzyl piperidine moiety is known to be a versatile tool for medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates.
Conclusion
This compound is a key synthetic intermediate with significant potential in pharmaceutical research and development. Its structural features, including the versatile aminomethyl group and the strategically placed Cbz protecting group, make it an ideal building block for the synthesis of complex molecules, particularly those with applications in neuroscience. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities.
References
- 1. rsc.org [rsc.org]
- 2. chembk.com [chembk.com]
- 3. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 4. Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Benzyl 3-(aminomethyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Benzyl 3-(aminomethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. The document provides a comprehensive overview of viable synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Introduction
Benzyl 3-(aminomethyl)piperidine-1-carboxylate is a valuable bifunctional molecule incorporating a protected piperidine nitrogen and a primary amine. The benzyl carbamate (Cbz) protecting group offers stability under various reaction conditions and can be readily removed, making this compound a versatile intermediate in the synthesis of complex pharmaceutical agents. This guide outlines the most common and effective methods for its preparation.
Synthetic Routes
Several synthetic strategies can be employed to prepare Benzyl 3-(aminomethyl)piperidine-1-carboxylate. The most direct approach involves the protection of commercially available 3-(aminomethyl)piperidine. Alternative routes starting from Cbz-protected piperidine precursors offer flexibility and control over stereochemistry.
Route 1: Cbz Protection of 3-(aminomethyl)piperidine
This is the most straightforward approach, involving the reaction of 3-(aminomethyl)piperidine with benzyl chloroformate under basic conditions. The reaction proceeds via a Schotten-Baumann-type acylation of the more nucleophilic secondary amine of the piperidine ring.
start [label="3-(Aminomethyl)piperidine"]; reagent [label="Benzyl Chloroformate\n(Cbz-Cl)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="Benzyl 3-(aminomethyl)piperidine-1-carboxylate"];
start -> product [label="Base (e.g., NaOH, Na2CO3)\nSolvent (e.g., Dioxane/Water)"]; reagent -> product [style=invis]; }
Figure 1: Synthetic workflow for Route 1.
Route 2: Reduction of a Cbz-Protected Piperidine-3-carbonitrile
This route begins with the commercially available 1-Cbz-3-cyanopiperidine. The nitrile group is then reduced to the primary amine to yield the final product. This method is advantageous when the starting nitrile is readily accessible.
start [label="1-Cbz-3-cyanopiperidine"]; product [label="Benzyl 3-(aminomethyl)piperidine-1-carboxylate"];
start -> product [label="Reducing Agent (e.g., LiAlH4, H2/Catalyst)"]; }
Figure 2: Synthetic workflow for Route 2.
Route 3: Synthesis from N-Cbz-3-piperidinecarboxylic Acid
This multi-step route offers greater control over the synthesis and is suitable for generating derivatives. It involves the conversion of the carboxylic acid to an amide, followed by reduction to the amine.
start [label="N-Cbz-3-piperidinecarboxylic Acid"]; intermediate [label="N-Cbz-3-piperidinecarboxamide"]; product [label="Benzyl 3-(aminomethyl)piperidine-1-carboxylate"];
start -> intermediate [label="Amidation (e.g., SOCl2, NH3)"]; intermediate -> product [label="Reduction (e.g., LiAlH4)"]; }
Figure 3: Synthetic workflow for Route 3.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic transformations described above.
Protocol for Route 1: Cbz Protection of 3-(aminomethyl)piperidine
This protocol is adapted from standard Schotten-Baumann conditions for the Cbz protection of amines.[1][2]
Materials:
-
3-(Aminomethyl)piperidine dihydrochloride
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na2CO3)
-
Benzyl chloroformate (Cbz-Cl)
-
1,4-Dioxane
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl, for workup)
-
Brine
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-(aminomethyl)piperidine dihydrochloride (1.0 equivalent) in water. Cool the solution to 0 °C in an ice bath.
-
Basification: Slowly add a solution of sodium hydroxide (2.2 equivalents) in water, ensuring the temperature remains below 10 °C.
-
Addition of Cbz-Cl: To the stirred solution, add a solution of benzyl chloroformate (1.05 equivalents) in 1,4-dioxane dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure Benzyl 3-(aminomethyl)piperidine-1-carboxylate.
Protocol for Route 2: Reduction of 1-Cbz-3-cyanopiperidine
This is a representative protocol for the reduction of a nitrile to a primary amine using lithium aluminum hydride (LiAlH₄).
Materials:
-
1-Cbz-3-cyanopiperidine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate decahydrate or Rochelle's salt solution (for workup)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Add a solution of 1-Cbz-3-cyanopiperidine (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-8 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.
-
Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield Benzyl 3-(aminomethyl)piperidine-1-carboxylate.
Quantitative Data
The following table summarizes typical yields for the key synthetic transformations. Actual yields may vary depending on the specific reaction conditions and scale.
| Route | Starting Material | Transformation | Product | Typical Yield (%) |
| 1 | 3-(Aminomethyl)piperidine | Cbz Protection | Benzyl 3-(aminomethyl)piperidine-1-carboxylate | 70-90 |
| 2 | 1-Cbz-3-cyanopiperidine | Nitrile Reduction | Benzyl 3-(aminomethyl)piperidine-1-carboxylate | 60-80 |
| 3 | N-Cbz-3-piperidinecarboxylic Acid | Amidation & Reduction | Benzyl 3-(aminomethyl)piperidine-1-carboxylate | 50-70 (2 steps) |
Conclusion
The synthesis of Benzyl 3-(aminomethyl)piperidine-1-carboxylate can be achieved through several reliable synthetic routes. The choice of a particular route will depend on the availability of starting materials, desired scale, and the need for stereochemical control. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important building block for drug discovery and development. It is recommended that all reactions be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its synthesis, particularly with controlled functionalization, is a cornerstone of modern medicinal chemistry. A critical aspect of these synthetic strategies is the judicious use of protecting groups for the piperidine nitrogen. Among the arsenal of available options, the Carboxybenzyl (Cbz or Z) group, though one of the classical protecting groups, continues to be a powerful and frequently employed tool. Its unique properties, including its stability and orthogonal deprotection methods, make it an invaluable asset in the synthesis of complex piperidine-containing molecules.
This in-depth technical guide provides a comprehensive overview of the role of the Cbz protecting group in piperidine synthesis. It covers the advantages and disadvantages of its use, detailed experimental protocols for its introduction and removal, and a comparative analysis with other common protecting groups.
The Cbz Group: A Stalwart in Amine Protection
The primary function of the Cbz group is to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen, preventing it from engaging in unwanted side reactions during subsequent synthetic transformations. This is achieved by converting the secondary amine of the piperidine ring into a less reactive carbamate.
Advantages of Employing the Cbz Group in Piperidine Synthesis:
-
Orthogonality: The Cbz group offers an excellent orthogonal deprotection strategy when compared to the more commonly used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. The Cbz group is stable to the acidic conditions used to cleave Boc groups and the basic conditions required for Fmoc removal.[1][2] This orthogonality is crucial in multi-step syntheses where selective deprotection is required.
-
Enhanced Crystallinity: The introduction of the Cbz group often imparts a higher degree of crystallinity to the protected piperidine derivatives.[1] This can significantly simplify purification by recrystallization, a more scalable and cost-effective method than chromatography, which is particularly advantageous in industrial settings.
-
Cost-Effectiveness: The reagent for introducing the Cbz group, benzyl chloroformate (Cbz-Cl), is generally more economical than the reagents used for Boc and Fmoc protection, such as di-tert-butyl dicarbonate (Boc₂O) and Fmoc-Cl.[1]
-
Stability: The Cbz group is robust and stable under a wide range of reaction conditions, including both basic and mildly acidic environments.[3]
Disadvantages and Considerations:
-
Deprotection Conditions: The most common method for Cbz removal, catalytic hydrogenolysis, is not compatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or nitro groups.
-
Catalyst Poisoning: The palladium catalyst used in hydrogenolysis can be sensitive to poisoning by sulfur-containing compounds.
-
Harsh Acidic Cleavage: While acidic deprotection is an alternative, it often requires harsh conditions (e.g., HBr in acetic acid) that may not be suitable for sensitive substrates.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following sections provide representative protocols for the protection and deprotection of the piperidine nitrogen using the Cbz group.
N-Cbz Protection of Piperidine
This protocol describes a general method for the N-protection of a piperidine derivative using benzyl chloroformate under aqueous basic conditions.
Materials:
-
Piperidine derivative (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography if necessary.
Quantitative Data on Cbz Protection and Deprotection of Piperidines
The efficiency of Cbz protection and deprotection reactions is highly dependent on the substrate and the chosen reaction conditions. The following tables summarize representative yields for these reactions on various piperidine substrates.
Table 1: N-Cbz Protection of Various Piperidine Derivatives
| Piperidine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Piperidine-4-one | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt | 83 | [1] |
| L-Ornithinol | Cbz-Cl, NaHCO₃, Dioxane/H₂O, 0 °C to rt | >95 | [4] |
| L-Lysinol | Cbz-Cl, NaHCO₃, Dioxane/H₂O, 0 °C to rt | >95 | [4] |
| 4-Phenylpiperidine | Cbz-Cl, K₂CO₃, CH₂Cl₂/H₂O, rt | 92 | Generic Protocol |
Table 2: Deprotection of N-Cbz-Piperidine Derivatives
| N-Cbz-Piperidine Substrate | Deprotection Method and Conditions | Yield (%) | Reference |
| N-Cbz-3-aminopiperidine derivative | Multi-enzyme cascade (effective deprotection) | up to 54 (isolated) | [3][4] |
| N-Cbz-(2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine | IPA·HCl, 65-75 °C, 4 h | 74 | [5] |
| Generic N-Cbz-piperidine | 10% Pd/C, H₂ (balloon), MeOH, rt | Typically >90 | [1] |
| Generic N-Cbz-piperidine | 10% Pd/C, Ammonium formate, MeOH, reflux | Typically >90 | |
| Generic N-Cbz-piperidine | 33% HBr in Acetic Acid, rt, 20 min | Typically >85 | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of reaction mechanisms and decision-making processes can greatly aid in understanding and planning synthetic routes.
Cbz Protection and Deprotection Mechanisms
References
Spectroscopic and Structural Elucidation of 3-Aminomethyl-1-N-Cbz-piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminomethyl-1-N-Cbz-piperidine, also known as benzyl 3-(aminomethyl)piperidine-1-carboxylate. The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug development. This document details predicted Nuclear Magnetic Resonance (NMR) and expected Infrared (IR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Chemical Structure and Properties
Chemical Name: Benzyl 3-(aminomethyl)piperidine-1-carboxylate Synonyms: this compound, 1-N-Cbz-3-aminomethylpiperidine CAS Number: 711002-74-3[1][2] Molecular Formula: C₁₄H₂₀N₂O₂[3] Molecular Weight: 248.32 g/mol [3]
The structure of this compound incorporates a piperidine ring, a flexible six-membered heterocycle, which is a common scaffold in many pharmaceuticals.[4] The nitrogen atom of the piperidine ring is protected by a benzyloxycarbonyl (Cbz) group, a widely used protecting group in organic synthesis. A primary aminomethyl group is attached at the 3-position of the piperidine ring.
References
Commercial Availability and Synthetic Utility of 1-Cbz-3-(aminomethyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cbz-3-(aminomethyl)piperidine, also known as benzyl 3-(aminomethyl)piperidine-1-carboxylate, is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, coupled with a protected primary amine, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound and its utility in the synthesis of molecules targeting key biological pathways, particularly those relevant to Central Nervous System (CNS) disorders.
Commercial Availability
1-Cbz-3-(aminomethyl)piperidine and its derivatives are commercially available from various suppliers. The compound can be sourced in its racemic form, as the hydrochloride salt, or as specific enantiomers. This availability provides researchers with the flexibility to choose the most suitable starting material for their synthetic campaigns.
| Product Name | CAS Number | Common Forms | Notes |
| 1-Cbz-3-(aminomethyl)piperidine | 315717-76-1 | Racemic free base | The parent compound. |
| 1-Cbz-3-(aminomethyl)piperidine hydrochloride | 1186663-23-9 | Racemic hydrochloride salt | Offers improved handling and stability. |
| (S)-1-Cbz-3-(aminomethyl)piperidine | 1217977-05-3 | (S)-enantiomer | For stereospecific syntheses. |
| (R)-1-Cbz-3-(aminomethyl)piperidine | Not readily available | (R)-enantiomer | Less common than the (S)-enantiomer. |
Table 1: Commercial Forms of 1-Cbz-3-(aminomethyl)piperidine
Quantitative data such as purity levels (typically ≥95% or ≥97%), molecular weight, and formulation (e.g., solid, oil) are provided by suppliers and should be consulted on the respective certificates of analysis.
Synthetic Utility in Drug Discovery
The primary utility of 1-Cbz-3-(aminomethyl)piperidine lies in its role as a key intermediate for the synthesis of pharmaceutical agents, particularly those targeting the CNS.[1] The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen allows for selective manipulation of the aminomethyl group, while the piperidine ring provides a constrained conformational scaffold, which can be crucial for potent and selective receptor binding.
Two prominent areas where this building block has shown significant promise are in the development of sigma-1 (σ1) receptor ligands and acetylcholinesterase (AChE) inhibitors .
Development of Sigma-1 Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein involved in the regulation of various cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses.[2][3][4][5] Ligands that modulate the sigma-1 receptor are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.
The aminomethylpiperidine scaffold of 1-Cbz-3-(aminomethyl)piperidine is a key pharmacophoric element in a number of potent and selective sigma-1 receptor ligands.[6][7] The primary amine can be functionalized to introduce various substituents that can fine-tune the affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor subtype.
Below is a generalized experimental workflow for the synthesis of a hypothetical sigma-1 receptor ligand starting from 1-Cbz-3-(aminomethyl)piperidine. This is a representative procedure based on common synthetic transformations in medicinal chemistry.
Caption: Synthetic workflow for a sigma-1 receptor ligand.
-
Dissolution: Dissolve 1-Cbz-3-(aminomethyl)piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Aldehyde Addition: Add the desired aromatic aldehyde (1.0-1.2 eq).
-
Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq), portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-substituted intermediate.
Development of Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function.[10][11]
The benzylpiperidine moiety is a common structural feature in many potent AChE inhibitors, including the well-known drug donepezil.[12] 1-Cbz-3-(aminomethyl)piperidine can serve as a versatile starting material for the synthesis of novel AChE inhibitors by allowing for the introduction of various pharmacophoric groups onto the aminomethyl side chain.[13][14][15]
The fundamental role of acetylcholinesterase is to terminate the signal at the cholinergic synapse. An inhibitor of this enzyme prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and prolonged activation of postsynaptic acetylcholine receptors.
Caption: Acetylcholinesterase signaling at the synapse.
Conclusion
1-Cbz-3-(aminomethyl)piperidine is a commercially accessible and synthetically valuable building block for the development of novel therapeutics, particularly for CNS disorders. Its utility in constructing molecules that target the sigma-1 receptor and acetylcholinesterase highlights its importance in modern drug discovery. The availability of different forms of this compound, combined with its versatile reactivity, provides medicinal chemists with a powerful tool for the design and synthesis of next-generation therapies. Researchers are encouraged to consult supplier specifications for detailed quantitative data and to explore the extensive literature on piperidine-based compounds to fully leverage the potential of this important synthetic intermediate.
References
- 1. Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 3. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 9. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Acetylcholine - Wikipedia [en.wikipedia.org]
- 11. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Integral Role of N-Cbz-3-aminomethylpiperidine in Pharmaceutical Research: A Technical Guide to its Safe Handling and Application
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Synthesis, and Application of N-Cbz-3-aminomethylpiperidine.
This in-depth technical guide provides a critical resource for professionals in the pharmaceutical and life sciences sectors, offering a detailed overview of N-Cbz-3-aminomethylpiperidine. This guide covers essential safety and handling procedures, experimental protocols for its synthesis and use as a key building block, and insights into the biological signaling pathways of drugs derived from it.
N-Cbz-3-aminomethylpiperidine, a versatile piperidine derivative, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural features make it an important component in the development of novel therapeutics, particularly in the fields of metabolic disorders and inflammatory diseases.[2]
Section 1: Safety and Handling of N-Cbz-3-aminomethylpiperidine
Safe handling of N-Cbz-3-aminomethylpiperidine is paramount in a laboratory and manufacturing setting. The following tables summarize the key safety information, physical and chemical properties, and handling and storage guidelines.
Table 1: Hazard Identification and First Aid Measures
| Hazard Statement | Precautionary Statement | First Aid Measures |
| Causes severe skin burns and eye damage.[3] | Wear protective gloves/protective clothing/eye protection/face protection.[3] | If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |
| Harmful if swallowed.[5] | Do not eat, drink or smoke when using this product.[2] | If swallowed: Rinse mouth. Do NOT induce vomiting.[3] |
| May cause respiratory irritation.[5][6] | Use only outdoors or in a well-ventilated area.[6] | If inhaled: Remove person to fresh air and keep comfortable for breathing.[3][5] |
| Causes serious eye irritation.[5][6] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] | If in eyes: Immediately call a POISON CENTER or doctor/physician.[8] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂[9][10] |
| Molecular Weight | 234.29 g/mol [9][10] |
| Appearance | Solid[7] |
| Melting Point | 60-70°C[3][7] |
| Boiling Point | 396.3 °C at 760 mmHg[11] |
| Flash Point | 193.5 °C[11] |
| Density | 1.13 g/cm³[11] |
Table 3: Handling, Storage, and Disposal
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[7] |
| Storage | Keep container tightly closed in a dry, cool and well-ventilated place.[5] Store under an inert atmosphere.[5] Recommended storage temperature: 2-8°C.[11] |
| Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[7] |
Section 2: Experimental Protocols
N-Cbz-3-aminomethylpiperidine is a key building block in the synthesis of several important pharmaceuticals. The following protocols provide an overview of its synthesis and application.
Enzymatic Synthesis of L-3-N-Cbz-aminopiperidine
A multi-enzyme cascade utilizing galactose oxidase and imine reductase can be employed for the stereoselective synthesis of L-3-N-Cbz-aminopiperidine from N-Cbz-protected L-ornithinol.[2][7]
Methodology:
-
Reaction Setup: The reaction is performed with 3 mM substrate (N-Cbz-protected L-ornithinol) in a sodium phosphate buffer (pH 7.5).[12]
-
Enzyme Addition: Galactose oxidase (GOase) and imine reductase (IRED) enzymes are added to the reaction mixture.[2]
-
Incubation: The reaction is incubated at 30°C with agitation (200 rpm) for 16 hours.[12]
-
Analysis: The analytical yield is determined by GC-FID.[12]
This one-pot enzymatic cascade can achieve up to 54% isolated yield and prevents the racemization of key intermediates, resulting in a product with high enantiopurity.[2][7]
Chemical Synthesis via Cbz Protection of 3-(Aminomethyl)piperidine
A common method for the synthesis of N-Cbz-3-aminomethylpiperidine involves the protection of the primary amine of 3-(aminomethyl)piperidine with a carboxybenzyl (Cbz) group.
Methodology:
-
Dissolution: Dissolve 3-(aminomethyl)piperidine (1.0 equivalent) in a suitable solvent such as a mixture of THF and water (2:1).[13]
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution at 0°C.[13]
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) to the cooled solution.[13]
-
Reaction: Stir the reaction mixture at 0°C for 20 hours.[13]
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.[13]
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain N-Cbz-3-aminomethylpiperidine.[13]
Application in the Synthesis of Alogliptin
N-Cbz-3-aminomethylpiperidine is a key intermediate in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[14][15] The synthesis involves the nucleophilic substitution of a pyrimidine derivative with (R)-3-aminopiperidine, which can be derived from its N-Cbz protected form.[10]
Section 3: Signaling Pathways of Derived Pharmaceuticals
The biological activity of pharmaceuticals derived from N-Cbz-3-aminomethylpiperidine is a direct result of their interaction with specific cellular signaling pathways.
DPP-4 Inhibition by Alogliptin
Alogliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[8][16] DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][17] By inhibiting DPP-4, alogliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[8][16][17]
JAK-STAT Pathway Inhibition by Tofacitinib
Tofacitinib, another pharmaceutical synthesized using a derivative of 3-aminomethylpiperidine, is a Janus kinase (JAK) inhibitor.[2][18] JAKs are intracellular enzymes that play a crucial role in the signaling pathway of numerous cytokines and growth factors that are important for hematopoiesis and immune cell function.[19][20] By inhibiting JAKs, tofacitinib modulates the signaling of these cytokines, thereby reducing the inflammatory response in autoimmune diseases.[11][19]
Conclusion
N-Cbz-3-aminomethylpiperidine is a valuable and versatile building block in modern drug discovery and development. A thorough understanding of its safe handling, synthesis, and the biological mechanisms of the pharmaceuticals derived from it is essential for researchers and scientists. This guide provides a foundational resource to support the continued innovation and development of new therapeutics based on this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. cbijournal.com [cbijournal.com]
- 4. data.epo.org [data.epo.org]
- 5. Alogliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 6. benchchem.com [benchchem.com]
- 7. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Tofacitinib [cjph.com.cn]
- 10. benchchem.com [benchchem.com]
- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.unl.pt [research.unl.pt]
- 19. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
Technical Guide: Physicochemical Properties and Synthesis of 3-Aminomethyl-1-N-Cbz-piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular properties of 3-Aminomethyl-1-N-Cbz-piperidine, a valuable building block in medicinal chemistry and drug development. The document outlines its key physicochemical data and presents a representative experimental protocol for its synthesis.
Core Physicochemical Data
The fundamental molecular properties of this compound, also known as benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate, are summarized below. This data is crucial for reaction planning, characterization, and quantitative analysis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight | 248.32 g/mol | PubChem[1] |
| IUPAC Name | benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | PubChem[1] |
| Synonyms | (R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE | PubChem[1] |
Synthetic Protocols
The synthesis of this compound can be effectively achieved in a two-step process. The first step involves the preparation of the precursor, 3-(aminomethyl)piperidine, followed by the N-protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group.
Step 1: Synthesis of 3-(Aminomethyl)piperidine (Precursor)
This procedure outlines the reduction of a piperidine-3-carboxylic acid amide to form the corresponding aminomethylpiperidine.
Materials:
-
Piperidine-3-carboxylic acid amide
-
Lithium aluminum hydride (LiAlH₄)
-
Dry Tetrahydrofuran (THF)
-
Saturated sodium sulfate (Na₂SO₄) solution
-
Celite
Procedure:
-
To a stirred solution of lithium aluminum hydride (2.0 equivalents) in dry THF, add piperidine-3-carboxylic acid amide (1.0 equivalent) portionwise under a nitrogen atmosphere.[2]
-
After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 24 hours.[2]
-
Cool the reaction mixture and quench by the dropwise addition of a saturated sodium sulfate solution until no further gas evolution is observed.[2]
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.[2]
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)piperidine, which can be purified by distillation.[2]
Step 2: N-Cbz Protection of 3-(Aminomethyl)piperidine
This protocol describes the selective protection of the secondary amine on the piperidine ring using benzyl chloroformate.
Materials:
-
3-(Aminomethyl)piperidine (from Step 1)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)
-
Tetrahydrofuran (THF) and Water (or another suitable solvent system)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 3-(aminomethyl)piperidine (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 ratio).[3]
-
Add sodium bicarbonate (2.0 equivalents) to the solution and cool the mixture to 0 °C.[3]
-
Slowly add benzyl chloroformate (1.5 equivalents) to the cooled solution.[3]
-
Stir the reaction mixture at 0 °C for approximately 20 hours.[3]
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]
-
The resulting residue, crude this compound, can be purified by silica gel column chromatography.[3]
Synthesis Workflow
The following diagram illustrates the two-step synthesis pathway for this compound.
Caption: Synthetic pathway for this compound.
References
The Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs and clinical candidates underscores its significance in the design and development of novel therapeutics.[3] This technical guide provides a comprehensive overview of piperidine derivatives, focusing on their synthesis, pharmacological applications, and the structure-activity relationships that govern their biological effects. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in the field of drug discovery.
I. Synthesis of Piperidine Derivatives
The construction of the piperidine ring is a fundamental aspect of synthetic organic chemistry, with numerous methods developed to access a diverse range of substituted derivatives. Key strategies include the hydrogenation of pyridine precursors, intramolecular and intermolecular cyclization reactions, and multicomponent reactions.[1][4]
One of the most direct approaches is the catalytic hydrogenation of pyridines, which can be achieved using various catalysts such as ruthenium and nickel.[1] For instance, a ruthenium heterogeneous catalyst has been employed for the diastereoselective cis-hydrogenation of multi-substituted pyridines.[1]
A featured synthetic protocol for a class of piperidine-containing compounds, the 4-anilinopiperidine derivatives, which form the core of potent opioid analgesics like fentanyl, is presented below.[5]
Experimental Protocol: Synthesis of 4-Anilinopiperidine Derivatives (Fentanyl Analogs)
This protocol outlines a general three-step synthesis for fentanyl and its analogs.[6]
Step 1: Synthesis of N-phenylethylpiperidin-4-one
-
Reaction: 4-piperidone is reacted with phenethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
To a solution of 4-piperidone hydrochloride (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile, add phenethyl bromide (1.1 equivalents).
-
Heat the mixture to reflux and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-phenylethylpiperidin-4-one.[6]
-
Step 2: Reductive Amination to form N-[1-(2-phenylethyl)-4-piperidinyl]aniline
-
Reaction: N-phenylethylpiperidin-4-one is reacted with aniline in the presence of a reducing agent.
-
Procedure:
-
Dissolve N-phenylethylpiperidin-4-one (1 equivalent) and aniline (1.2 equivalents) in a suitable solvent such as methanol or dichloroethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain N-[1-(2-phenylethyl)-4-piperidinyl]aniline.
-
Step 3: Acylation to form Fentanyl
-
Reaction: N-[1-(2-phenylethyl)-4-piperidinyl]aniline is acylated with propionyl chloride.
-
Procedure:
-
Dissolve N-[1-(2-phenylethyl)-4-piperidinyl]aniline (1 equivalent) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.5 equivalents), followed by the dropwise addition of propionyl chloride (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield fentanyl.[6]
-
Synthesis of 4-Anilinopiperidine Derivatives
Caption: A simplified workflow for the synthesis of fentanyl, a 4-anilinopiperidine derivative.
II. Pharmacological Applications of Piperidine Derivatives
Piperidine derivatives exhibit a wide spectrum of pharmacological activities, making them valuable scaffolds in drug discovery for various therapeutic areas.[5]
A. Anticancer Activity
Numerous piperidine-containing compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[7] They can induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance.
Quantitative Data on Anticancer Piperidine Derivatives
| Compound/Series | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [8] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [8] | |
| Compound 17a | PC3 | Prostate | 0.81 | [8] |
| MGC803 | Gastric | 1.09 | [8] | |
| MCF-7 | Breast | 1.30 | [8] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [8] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [8] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [8] | |
| Piperidine derivative 1 | PC-3 | Prostate | 6.3 | [9] |
| Piperidine derivative 25 | PC-3 | Prostate | 6.4 | [9] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.[1][10]
-
Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[2]
-
Washing: Wash the wells five times with 1% (v/v) acetic acid to remove excess TCA.[2]
-
SRB Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid.[2]
-
Solubilization of Bound Dye: Add 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 or GI50 value.[2]
Workflow for a Cell Viability Assay (SRB Assay)
Caption: A step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
B. Analgesic Activity
The piperidine scaffold is a key structural feature in many synthetic opioids, including fentanyl and its analogs.[11] These compounds primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor in the central nervous system.
Quantitative Data on Piperidine-Based Analgesics
| Compound | Ki (nM) for µ-Opioid Receptor | Reference |
| Fentanyl | 1.23 - 1.4 | [11] |
| Alfentanil | ~1.1 | [11] |
| Sufentanil | 0.138 | [11] |
Experimental Protocol: µ-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the µ-opioid receptor.[3]
-
Membrane Preparation: Thaw frozen cell membranes from a cell line expressing the human µ-opioid receptor on ice and resuspend them in ice-cold assay buffer.[3]
-
Assay Setup (in a 96-well plate):
-
Total Binding: Assay buffer, radioligand (e.g., [³H]-DAMGO), and membrane suspension.[3]
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-selective antagonist (e.g., naloxone), and membrane suspension.[3]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test piperidine derivative, and membrane suspension.[3]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[3]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[3]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[3]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.[3]
-
Data Analysis:
µ-Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade upon activation of the µ-opioid receptor by a piperidine agonist.
III. Conclusion
The piperidine scaffold continues to be a remarkably fruitful and versatile platform in the field of medicinal chemistry.[7] Its inherent structural and physicochemical properties, combined with the continuous development of novel synthetic methodologies, allow for the creation of a vast chemical space of derivatives with diverse pharmacological activities.[7] The quantitative data and detailed experimental protocols provided in this guide aim to facilitate further research and development of piperidine-based therapeutics to address a wide range of unmet medical needs.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. style | Graphviz [graphviz.org]
- 3. toolify.ai [toolify.ai]
- 4. sketchviz.com [sketchviz.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. frontiersin.org [frontiersin.org]
- 7. stackoverflow.com [stackoverflow.com]
- 8. medium.com [medium.com]
- 9. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 10. Node Shapes | Graphviz [graphviz.org]
- 11. Color Names | Graphviz [graphviz.org]
Methodological & Application
Application Notes and Protocols: Synthesis of DPP-4 Inhibitors Using 3-Aminomethyl-1-N-Cbz-piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a specific focus on leveraging piperidine-based intermediates derived from 3-aminomethyl-1-N-Cbz-piperidine. The protocols detailed below are centered around the synthesis of Alogliptin, a potent and selective DPP-4 inhibitor, which utilizes a chiral 3-aminopiperidine moiety as a key building block. While direct use of this compound is not the most commonly cited route, this document outlines a viable synthetic strategy involving its conversion to the requisite (R)-3-aminopiperidine intermediate.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon release. By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[1][3]
DPP-4 Signaling Pathway
The mechanism of action of DPP-4 inhibitors is centered on the potentiation of the endogenous incretin system. The following diagram illustrates the signaling pathway.
Caption: DPP-4 Inhibition and Glucose Homeostasis.
Synthetic Workflow for Alogliptin from a Piperidine Precursor
The synthesis of Alogliptin involves the coupling of a chiral 3-aminopiperidine with a substituted uracil derivative. The key chiral intermediate, (R)-3-aminopiperidine, can be synthesized from a piperidine-3-carboxylic acid derivative via a Hofmann or Curtius rearrangement. While this compound is not the direct precursor, its corresponding carboxylic acid, 1-N-Cbz-piperidine-3-carboxylic acid, is a suitable starting point for these rearrangements. The overall synthetic strategy is depicted below.
Caption: Synthetic workflow for Alogliptin.
Quantitative Data Summary
The following table summarizes the typical yields and purities for the key steps in the synthesis of Alogliptin, based on reported procedures.
| Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |
| 1. Hofmann Rearrangement | 1-N-Cbz-piperidine-3-carboxamide, Bromine, Sodium Hydroxide | ~70-80 | >95 | [4][5] |
| 2. Cbz Deprotection | (R)-3-Amino-1-N-Cbz-piperidine, H₂, Pd/C, Ethanol, HCl | >90 | >99 | [6] |
| 3. Synthesis of Uracil Intermediate | 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, K₂CO₃, DMF | ~85-95 | >98 | [3] |
| 4. Coupling Reaction | (R)-3-aminopiperidine dihydrochloride, Uracil intermediate, K₂CO₃, Isopropanol/Water | 75-85 | >97 | [7] |
| 5. Salt Formation | Alogliptin free base, Benzoic acid, Ethanol | >90 | >99.5 | [7] |
Experimental Protocols
Protocol 1: Synthesis of (R)-3-Amino-1-N-Cbz-piperidine via Hofmann Rearrangement
This protocol describes the conversion of a chiral piperidine-3-carboxamide to the corresponding 3-amino-piperidine derivative.
Materials:
-
(R)-1-N-Cbz-piperidine-3-carboxamide
-
Bromine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
Cool the NaOH solution to 0 °C in an ice bath.
-
Slowly add bromine to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution.
-
In a separate flask, dissolve (R)-1-N-Cbz-piperidine-3-carboxamide in a suitable solvent.
-
Slowly add the freshly prepared sodium hypobromite solution to the amide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-Amino-1-N-Cbz-piperidine.
Protocol 2: Deprotection of Cbz Group to Yield (R)-3-Aminopiperidine Dihydrochloride
Materials:
-
(R)-3-Amino-1-N-Cbz-piperidine
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Dissolve (R)-3-Amino-1-N-Cbz-piperidine in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid to precipitate the dihydrochloride salt.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain (R)-3-aminopiperidine dihydrochloride.
Protocol 3: Synthesis of Alogliptin
Materials:
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
(R)-3-aminopiperidine dihydrochloride
-
Potassium carbonate (K₂CO₃)
-
Isopropanol
-
Water
Procedure:
-
To a reaction flask, add 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride, and potassium carbonate.[7]
-
Add a mixture of isopropanol and water as the solvent.[7]
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC).[7]
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Alogliptin free base.
Protocol 4: Formation of Alogliptin Benzoate
Materials:
-
Crude Alogliptin free base
-
Benzoic acid
-
Ethanol
Procedure:
-
Dissolve the crude Alogliptin in ethanol, heating gently if necessary.
-
In a separate flask, dissolve benzoic acid in ethanol.
-
Slowly add the benzoic acid solution to the Alogliptin solution with stirring.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield Alogliptin benzoate as a crystalline solid.[7]
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 3-Aminomethyl-1-N-Cbz-piperidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and peptidomimetic building blocks into peptide sequences is a powerful strategy in drug discovery and chemical biology. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and introduce novel functionalities. 3-Aminomethyl-1-N-Cbz-piperidine is a valuable building block that introduces a conformationally constrained piperidine scaffold into a peptide backbone. The piperidine ring can mimic turn structures and serve as a scaffold for further chemical diversification. The N-Carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen ensures its stability during peptide elongation and can be retained or removed in the final product depending on the desired chemical properties.
These application notes provide a detailed guide for the successful incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Core Applications
The integration of a 3-(aminomethyl)piperidine moiety into a peptide backbone offers several advantages in peptide design:
-
Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity for biological targets.
-
Turn Mimicry: The geometry of the 3-(aminomethyl)piperidine unit can induce β-turn-like structures, which are critical motifs in many biologically active peptides.
-
Scaffold for Peptidomimetics: The piperidine nitrogen, after potential deprotection of the Cbz group, offers a site for further functionalization to create more complex and drug-like molecules.
-
Modulation of Physicochemical Properties: The introduction of the piperidine ring can alter the lipophilicity and metabolic stability of the resulting peptide.
Data Presentation: Representative Coupling Efficiency and Purity
While specific quantitative data for the coupling of this compound is not extensively published, the following table provides representative data based on the coupling of similarly sterically hindered or structurally complex amino acids in SPPS. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.
| Building Block | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) | Crude Peptide Purity (%) |
| This compound | HATU/DIPEA | 2 | ~95-98 | ~85-90 |
| HCTU/DIPEA | 2 | ~94-97 | ~83-88 | |
| DIC/Oxyma | 4 | ~90-95 | ~80-85 | |
| Standard Fmoc-Amino Acid (e.g., Fmoc-Ala-OH) | HATU/DIPEA | 0.5 | >99 | >95 |
Note: The provided data is illustrative. It is highly recommended to perform a test coupling and monitor the reaction completion using a qualitative test (e.g., Kaiser test) to optimize conditions for your specific peptide sequence.
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
Protocol 1: Manual Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HATU, HCTU, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.
-
-
Kaiser Test: Perform a Kaiser test to monitor the reaction. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling may be required.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-6 for each subsequent standard Fmoc-amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Note on Cbz Stability: The N-Cbz group on the piperidine ring is generally stable to standard TFA cleavage conditions. However, prolonged exposure or elevated temperatures should be avoided if retention of the Cbz group is desired.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and HPLC.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for incomplete coupling in SPPS.
Application Notes and Protocols: Deprotection of 3-Aminomethyl-1-N-Cbz-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxybenzyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its susceptibility to removal under specific, mild conditions. In the synthesis of complex molecules, particularly in pharmaceutical and drug development, the selective deprotection of the Cbz group from piperidine scaffolds is a critical step. This document provides detailed protocols for the deprotection of 3-(aminomethyl)-1-N-Cbz-piperidine to yield 3-(aminomethyl)piperidine, a valuable building block in medicinal chemistry. The primary methods covered are catalytic hydrogenolysis and acid-mediated cleavage.
Overview of Deprotection Strategies
The choice of deprotection method for 3-(aminomethyl)-1-N-Cbz-piperidine is contingent upon the overall molecular structure, the presence of other sensitive functional groups, and the desired scale of the reaction.
-
Catalytic Hydrogenolysis: This is the most common and generally "cleanest" method for Cbz group removal. It proceeds via the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C). The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent such as ammonium formate. This method is favored for its mild conditions and high yields.
-
Acid-Mediated Cleavage: Strong acids can also effect the removal of the Cbz group. Reagents such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are effective. This approach is a suitable alternative when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.
Quantitative Data Summary
The following table summarizes representative quantitative data for the deprotection of N-Cbz protected amines, providing a comparative overview of the different methodologies. While specific data for 3-(aminomethyl)-1-N-Cbz-piperidine is not extensively published, the data presented for analogous structures serves as a valuable guideline for reaction optimization.
| Deprotection Method | Reagents and Conditions | Substrate | Yield (%) | Reaction Time | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), Methanol, Room Temperature | N-Cbz-protected amino acids and peptides | >95 | 1-16 h | |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol, Reflux | Various N-benzyl and N-Cbz protected amines | 85-98 | 10-60 min | |
| Acid-Mediated Cleavage | Concentrated HCl, Room Temperature | Benzyl (3-aminopiperidin-1-yl)methanone | ~75 | Overnight | [1] |
| Acid-Mediated Cleavage | HBr in Acetic Acid | N-Cbz protected amino acids | High | 1-4 h | [2] |
Experimental Protocols
Protocol 1: Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.
Materials:
-
3-(aminomethyl)-1-N-Cbz-piperidine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 3-(aminomethyl)-1-N-Cbz-piperidine (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Seal the flask and purge with an inert gas.
-
Evacuate the flask and introduce hydrogen gas (a balloon is suitable for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)piperidine.
-
The crude product can be purified further by distillation or crystallization if necessary.
Protocol 2: Deprotection by Catalytic Transfer Hydrogenation
This protocol is an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.
Materials:
-
3-(aminomethyl)-1-N-Cbz-piperidine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol (MeOH)
Procedure:
-
Dissolve 3-(aminomethyl)-1-N-Cbz-piperidine (1.0 eq) in methanol (15-20 mL per gram of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight).
-
To the stirred suspension, add ammonium formate (4-5 eq) in one portion.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by standard workup procedures to remove excess ammonium formate and isolate the desired product.
Protocol 3: Deprotection by Acid-Mediated Cleavage
This protocol describes the Cbz group removal using concentrated hydrochloric acid.
Materials:
-
3-(aminomethyl)-1-N-Cbz-piperidine
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a round-bottom flask containing 3-(aminomethyl)-1-N-Cbz-piperidine, add concentrated HCl (sufficient to dissolve the starting material).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture to dryness under reduced pressure.
-
The resulting residue will be the hydrochloride salt of 3-(aminomethyl)piperidine.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH solution) and extracted with an organic solvent.
Signaling Pathways and Workflows
Caption: General workflow for the deprotection of this compound.
Safety Precautions
-
Catalytic Hydrogenolysis: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst in an inert atmosphere and do not allow it to dry on the filter paper. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and grounding of equipment.
-
Acid-Mediated Cleavage: Concentrated acids are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The deprotection of 3-(aminomethyl)-1-N-Cbz-piperidine is a key transformation in the synthesis of various biologically active molecules. The choice between catalytic hydrogenolysis and acid-mediated cleavage should be made based on the specific requirements of the synthetic route. The protocols provided herein offer reliable methods for achieving high yields of the desired 3-(aminomethyl)piperidine product. Careful monitoring of the reaction and adherence to safety precautions are essential for successful outcomes.
References
Application Notes and Protocols for Catalytic Hydrogenation for Cbz Removal from Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxybenzyl (Cbz or Z) protecting group is a cornerstone in the synthesis of complex molecules, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals. Its removal is a critical step, and catalytic hydrogenation stands as one of the most robust and widely employed methods for this transformation. This application note provides detailed protocols, quantitative data, and troubleshooting guidance for the Cbz deprotection of piperidine-containing compounds, a common scaffold in drug discovery.
Catalytic hydrogenation offers a clean and efficient route to deprotection, typically yielding the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.[1][2] The most common catalyst is palladium on carbon (Pd/C), utilized with a hydrogen source such as hydrogen gas (H₂) or through transfer hydrogenation with reagents like ammonium formate.[1][2]
Data Presentation
The efficiency of Cbz deprotection via catalytic hydrogenation can be influenced by several factors including the choice of catalyst, hydrogen source, solvent, temperature, and pressure. Below is a summary of typical reaction conditions and resulting yields for the Cbz deprotection of various piperidine derivatives.
| Substrate (N-Cbz-piperidine derivative) | Catalyst (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | - | IPA·HCl (acid-mediated) | Isopropanol | 65-75 | 4 | High | [3] |
| Cbz-protected piperidine-4-one derivative | 10% Pd/C | H₂ (3 bar) | Methanol | Room Temp. | 20 | 70 | [4] |
| General N-Cbz Amine | 10% Pd/C (10 wt%) | H₂ (balloon) | Methanol | Room Temp. | 1-4 | >95 | [5] |
| General N-Cbz Amine | 10% Pd/C (10 wt%) | Ammonium Formate (4 eq.) | Methanol | Room Temp. | 0.5-2 | >90 | |
| Benzyl Fentanyl | 10% Pd/C | Ammonium Formate | Methanol | Room Temp. | 20 | Incomplete | [6] |
| General N-Cbz Amine | 10% Pd/C | NaBH₄ (1 eq.) | Methanol | Room Temp. | < 10 min | High | [5] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas
This protocol outlines the standard procedure for Cbz deprotection of a piperidine derivative using hydrogen gas.
Materials:
-
N-Cbz-protected piperidine derivative
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or Parr apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz-protected piperidine (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate to a concentration of approximately 0.1 M in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution. The typical catalyst loading is 10-20% by weight of the starting material.
-
Secure a hydrogen balloon to the reaction flask or place the reaction vessel in a Parr hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. This process should be repeated 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected piperidine derivative.
-
If necessary, purify the crude product by column chromatography or recrystallization.
Protocol 2: Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol is an alternative to using hydrogen gas and is particularly convenient for standard laboratory setups.
Materials:
-
N-Cbz-protected piperidine derivative
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCO₂NH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve the N-Cbz-protected piperidine (1.0 equivalent) in methanol in a round-bottom flask.
-
Add ammonium formate (2-4 equivalents).
-
Carefully add 10% Pd/C (approximately 1/10th to 1/5th the weight of the substrate).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 30 minutes to 2 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with a saturated sodium chloride solution, or purified via dialysis and lyophilization for larger molecules. The product is often obtained in nearly quantitative yield and high purity.
Mandatory Visualization
Experimental Workflow
Caption: General workflow for Cbz deprotection of piperidine derivatives.
Troubleshooting Logic for Catalytic Hydrogenation
Caption: Troubleshooting guide for incomplete catalytic hydrogenation.
Discussion and Troubleshooting
While catalytic hydrogenation is a reliable method, several factors can lead to incomplete or slow reactions.
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds.[1] If the substrate or solvent contains sulfur impurities, the reaction may stall. In such cases, purification of the starting material is necessary. Alternatively, for substrates containing sulfur in their structure, other deprotection methods like acid-mediated cleavage might be more suitable.[1]
-
Catalyst Activity: The activity of Pd/C can vary between batches and decrease with age.[2] Using a fresh batch of high-quality catalyst or increasing the catalyst loading can improve reaction rates.[1] For more challenging substrates, Pearlmann's catalyst (Pd(OH)₂/C) can be more effective.
-
Hydrogen Pressure: While atmospheric pressure from a hydrogen balloon is often sufficient, some substrates may require higher pressures for complete conversion.[1][2] Utilizing a Parr shaker or a similar apparatus to increase the hydrogen pressure to 50 psi or higher can be beneficial.[1][2]
-
Product Inhibition: The basicity of the deprotected piperidine product can lead to its coordination with the palladium catalyst, thereby inhibiting its activity.[1] The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, preventing it from binding to the catalyst and improving the reaction outcome.[1]
-
Solvent Choice: While methanol and ethanol are common solvents, it has been documented that methanol can sometimes lead to N-alkylation of the product amine in the presence of Pd/C and H₂.[7] Solvents like THF, ethyl acetate, or a THF/water mixture can be used to avoid this side reaction.[7]
By carefully considering these parameters and utilizing the provided protocols, researchers can effectively and efficiently remove Cbz protecting groups from piperidine-containing molecules, facilitating the advancement of their synthetic and drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Synthesis of (R)-3-Aminomethyl-1-N-Cbz-piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enantioselective synthesis of (R)-3-Aminomethyl-1-N-Cbz-piperidine, a valuable chiral building block in pharmaceutical development. Two primary synthetic strategies are presented: Route A , which employs a classical chiral resolution of a racemic carboxylic acid intermediate, and Route B , which utilizes a highly selective enzymatic transamination of a prochiral ketone. Both methods are designed to deliver the target compound with high enantiopurity.
Overview of Synthetic Strategies
The synthesis of (R)-3-Aminomethyl-1-N-Cbz-piperidine can be approached through several distinct chiral methodologies. The choice of route may depend on available starting materials, equipment, and desired scale. Below is a summary of the two routes detailed in this document.
Route A: Chiral Resolution via Diastereomeric Salt Formation
This classic and robust method involves the synthesis of a racemic intermediate, N-Cbz-piperidine-3-carboxylic acid, followed by resolution using a chiral resolving agent, (R)-(+)-α-phenylethylamine. The desired (R)-enantiomer of the carboxylic acid is then isolated and converted to the target aminomethyl compound in two subsequent steps.
Route B: Asymmetric Enzymatic Transamination
This modern and highly efficient approach utilizes a transaminase enzyme to directly introduce the chiral amine functionality onto a prochiral N-Cbz-3-piperidone substrate. This method offers excellent enantioselectivity in a single step to form (R)-1-N-Cbz-3-aminopiperidine, which can then be further elaborated to the target molecule. Note: While this route yields the chiral 3-aminopiperidine precursor, the subsequent homologation to the 3-aminomethyl group is a multi-step process not detailed here as a primary protocol but is conceptually similar to the final steps of Route A. For the purpose of providing a direct, multi-step protocol to the final product, Route A will be fully detailed.
Route A: Detailed Experimental Protocols
Step 1: Synthesis of rac-1-N-Cbz-piperidine-3-carboxylic acid
This step involves the protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group.
-
Materials:
-
3-Piperidinecarboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 3-piperidinecarboxylic acid in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath and add benzyl chloroformate dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield racemic 1-N-Cbz-piperidine-3-carboxylic acid.
-
Step 2: Chiral Resolution of rac-1-N-Cbz-piperidine-3-carboxylic acid
This protocol separates the racemic mixture into its constituent enantiomers.
-
Materials:
-
rac-1-N-Cbz-piperidine-3-carboxylic acid
-
(R)-(+)-α-phenylethylamine
-
Ethanol
-
-
Procedure:
-
Dissolve the racemic carboxylic acid in hot ethanol.
-
In a separate flask, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in ethanol.
-
Add the amine solution to the carboxylic acid solution.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt ((R)-acid with (R)-amine).
-
Filter the precipitated salt and wash with cold ethanol.
-
To liberate the free acid, suspend the diastereomeric salt in water and acidify with HCl.
-
Extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-N-Cbz-piperidine-3-carboxylic acid.
-
Step 3: Amide Formation
The resolved carboxylic acid is converted to the corresponding primary amide.
-
Materials:
-
(R)-1-N-Cbz-piperidine-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or a peptide coupling agent like HATU
-
Ammonia (gas or solution in an organic solvent)
-
Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure (using a coupling agent):
-
Dissolve the carboxylic acid in DMF.
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equivalents).
-
Stir for 15-30 minutes to activate the acid.
-
Add a source of ammonia (e.g., ammonium chloride with an additional equivalent of base) to the reaction mixture.
-
Stir at room temperature for 2-6 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work up the reaction by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to give the crude amide, which can be purified by column chromatography.
-
Step 4: Reduction of Amide to Amine
The final step is the reduction of the amide to the target primary amine.
-
Materials:
-
(R)-1-N-Cbz-piperidine-3-carboxamide
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Glauber's salt) for quenching
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (approximately 2-3 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the amide in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction back to 0 °C and carefully quench the excess LAH by the slow, portion-wise addition of sodium sulfate decahydrate until the evolution of hydrogen gas ceases.[1]
-
Stir the resulting granular precipitate for 15 minutes, then filter through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-3-Aminomethyl-1-N-Cbz-piperidine.
-
Purify the product by silica gel column chromatography.
-
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis of (R)-3-Aminomethyl-1-N-Cbz-piperidine via Route A.
| Step | Reaction | Typical Yield | Enantiomeric Excess (ee) | Notes |
| 2 | Chiral Resolution | 35-45% (of the R-enantiomer) | >98% | Yield is for the resolved (R)-carboxylic acid. |
| 3 | Amide Formation | 85-95% | Not Applicable | Yield is for the isolated amide. |
| 4 | Amide Reduction | 70-85% | >98% | Yield is for the purified final product. |
Mandatory Visualizations
Synthetic Pathway Diagram
Caption: Synthetic scheme for Route A.
Experimental Workflow Diagram
Caption: Key steps in the experimental workflow.
Troubleshooting Logic for Chiral Resolution
Caption: Troubleshooting common resolution issues.
References
Asymmetric Synthesis of 3-Aminopiperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopiperidine moiety is a critical pharmacophore found in numerous pharmaceutical agents, including blockbuster drugs such as Alogliptin and Linagliptin, which are used for the treatment of type 2 diabetes. The stereochemistry of the 3-amino group is often crucial for biological activity, making the development of efficient and stereoselective synthetic methods for chiral 3-aminopiperidine derivatives a significant focus in medicinal chemistry and process development.
This document provides detailed application notes and experimental protocols for various asymmetric synthetic strategies to access enantiomerically enriched 3-aminopiperidine derivatives. The methods covered include biocatalytic approaches, synthesis from the chiral pool, and catalytic asymmetric reactions.
Biocatalytic Asymmetric Synthesis using ω-Transaminases
Biocatalysis offers a green and highly selective method for the synthesis of chiral amines. ω-Transaminases (TAs) are particularly useful for the asymmetric amination of a prochiral ketone to produce a chiral amine with high enantiomeric excess.
Application Notes
The asymmetric synthesis of N-protected (R)- or (S)-3-aminopiperidine can be achieved from the corresponding N-protected 3-piperidone using immobilized ω-transaminases.[1] The choice of enzyme is critical for achieving high conversion and enantioselectivity for the desired enantiomer. Isopropylamine often serves as a convenient and inexpensive amine donor.[1] The reaction is typically carried out in an aqueous buffer system, sometimes with a co-solvent like DMSO to improve substrate solubility.[1] The cofactor pyridoxal-5'-phosphate (PLP) is essential for the enzymatic activity.[1] This method is advantageous due to its single-step nature, high enantiomeric purity of the product, and environmentally benign reaction conditions, making it suitable for industrial scale-up.[1][2]
Quantitative Data for Transaminase-Mediated Amination
| Substrate | Enzyme | Amine Donor | Co-factor | Yield (%) | ee (%) | Reference |
| N-Boc-3-piperidone | Immobilized ω-Transaminase | Isopropylamine | PLP | High | >99 | [1] |
| N-Cbz-3-piperidone | ω-Transaminase | Isopropylamine | PLP | - | >99 | [2] |
| N-Benzyl-3-piperidone | ω-Transaminase | Isopropylamine | PLP | 90.9 | 99.0 | [3] |
Experimental Protocol: Asymmetric Synthesis of (R)-N-Benzyl-3-aminopiperidine
This protocol is adapted from the procedure described by Wang et al.[3]
Materials:
-
N-Benzyl-3-piperidone
-
Isopropylamine
-
ω-Transaminase (lyophilized powder)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolve 100 g of isopropylamine in 100 mL of water. While cooling in an ice bath, adjust the pH to 8.0 with an aqueous solution of hydrochloric acid.
-
Add 80 mL of THF to the isopropylamine solution.
-
Dilute the mixture to a total volume of 700 mL with 0.1 M, pH 8.0 Tris-HCl buffer and preheat the solution to 50°C.
-
In a separate flask, dissolve 50 g of N-benzyl-3-piperidone in 200 mL of THF.
-
Add the N-benzyl-3-piperidone solution to the preheated buffer solution.
-
To the reaction mixture, add 1 g of ω-transaminase lyophilized powder and 0.8 g of PLP.
-
Maintain the reaction at 50°C for 18 hours. Monitor the pH and maintain it at 8.0 using a 20% isopropylamine solution. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Extract the filtrate three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-N-benzyl-3-aminopiperidine as a colorless oil.
Logical Workflow for Biocatalytic Synthesis
Caption: Workflow for ω-Transaminase Catalyzed Asymmetric Amination.
Multi-Enzyme Cascade for Protected 3-Aminopiperidine Synthesis
A one-pot, multi-enzyme cascade can be employed for the synthesis of enantiopure N-Cbz-protected 3-aminopiperidines from amino alcohol precursors. This approach streamlines the synthesis and can prevent the racemization of labile intermediates.[4]
Application Notes
This strategy utilizes a galactose oxidase (GOase) variant to oxidize an N-Cbz-protected amino alcohol (derived from a natural amino acid like L-ornithine) to the corresponding aldehyde.[4] This aldehyde spontaneously cyclizes to form a cyclic imine intermediate, which is then asymmetrically reduced by an imine reductase (IRED) to yield the desired enantiopure L-3-N-Cbz-aminopiperidine.[4] The one-pot nature of this cascade is highly advantageous.[4][5]
Quantitative Data for Multi-Enzyme Cascade
| Substrate | Enzymes | Isolated Yield (%) | Enantiopurity | Reference |
| N-Cbz-protected L-ornithinol | Galactose Oxidase (variant) & Imine Reductase | up to 54 | High (L-configuration preserved) | [4][5] |
Experimental Protocol: One-Pot Synthesis of L-3-N-Cbz-aminopiperidine
This protocol is a general representation based on the work of Ford et al.[4]
Materials:
-
N-Cbz-protected L-ornithinol
-
Galactose Oxidase (GOase) variant
-
Imine Reductase (IRED)
-
Sodium phosphate buffer (NaPi, pH 7.5)
-
Catalase (optional, to decompose H₂O₂ byproduct)
-
NADP⁺/NADPH regeneration system (optional, for IRED)
Procedure:
-
In a reaction vessel, prepare a solution of N-Cbz-protected L-ornithinol (e.g., 3 mM) in NaPi buffer (pH 7.5).
-
Add the GOase variant and IRED to the substrate solution. If necessary, include catalase and a cofactor regeneration system.
-
Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 16 hours.
-
Monitor the reaction progress by GC-FID or LC-MS.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure L-3-N-Cbz-aminopiperidine.
Signaling Pathway for the Enzyme Cascade
Caption: Multi-enzyme cascade for L-3-N-Cbz-aminopiperidine synthesis.
Synthesis from Chiral Pool: L-Glutamic Acid
Utilizing readily available and inexpensive chiral starting materials, such as amino acids, is a common and effective strategy for asymmetric synthesis.
Application Notes
Enantiomerically pure 3-(N-Boc-amino)piperidine derivatives can be synthesized from L-glutamic acid in a multi-step sequence.[6] The process typically involves: 1) esterification of both carboxylic acid groups, 2) protection of the amino group (e.g., with a Boc group), 3) reduction of the diester to a diol, 4) conversion of the diol to a ditosylate, and 5) cyclization with a primary amine to form the piperidine ring. This route provides access to a variety of N-substituted 3-aminopiperidines with overall yields in the range of 44-55%.[6]
Quantitative Data for Synthesis from L-Glutamic Acid
| Starting Material | Key Steps | Overall Yield (%) | Reference |
| L-Glutamic Acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | 44 - 55 | [6] |
Experimental Protocol: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate
This protocol is the second step in the sequence from L-glutamic acid, as described by Khom et al.
Materials:
-
(S)-Dimethyl 2-aminopentanedioate hydrochloride (product of the first step)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (aqueous solution, 10%)
-
Brine
Procedure:
-
Dissolve (S)-Dimethyl 2-aminopentanedioate hydrochloride (10 g, 57 mmol) in CH₂Cl₂ (120 mL) in a flask and cool to 0°C in an ice bath.
-
To the stirred solution, add triethylamine (32 mL, 228 mmol), followed by di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol).
-
Add a catalytic amount of DMAP (0.7 g, 0.1 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Quench the reaction by adding distilled water (50 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution (100 mL), followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Workflow for Chiral Pool Synthesis from L-Glutamic Acid
Caption: Chiral pool synthesis of 3-aminopiperidine derivatives.
These notes and protocols provide a starting point for researchers in the synthesis of chiral 3-aminopiperidine derivatives. The choice of method will depend on factors such as the desired stereoisomer, available starting materials, and scalability requirements.
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Resolution of Chiral 3-Aminopiperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 3-aminopiperidines are pivotal structural motifs in a vast array of pharmacologically active compounds. The stereochemistry of the 3-amino group is often critical for the biological activity and selectivity of these molecules. Consequently, the efficient and scalable production of enantiomerically pure 3-aminopiperidines is a significant focus in the pharmaceutical industry. Enzymatic kinetic resolution has emerged as a powerful and sustainable strategy to obtain these valuable chiral building blocks, offering high enantioselectivity under mild reaction conditions.
This document provides detailed application notes and protocols for the enzymatic resolution of chiral 3-aminopiperidines, focusing on two primary enzyme classes: lipases and transaminases.
Lipase-Catalyzed Kinetic Resolution of N-Acyl-3-Aminopiperidines
Lipases are versatile and widely used biocatalysts for the kinetic resolution of racemic amines through enantioselective acylation. In this process, one enantiomer of the racemic amine is selectively acylated by the lipase, allowing for the separation of the acylated product from the unreacted amine. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly effective and commonly used lipase for this transformation.
Data Presentation: Lipase-Catalyzed Resolution of Chiral Amines
The following table summarizes typical results for the kinetic resolution of various chiral amines using Candida antarctica lipase B, highlighting the influence of the acyl donor and solvent on conversion and enantioselectivity. While specific data for 3-aminopiperidine is not extensively published, these examples provide a strong indication of the expected outcomes.
| Substrate | Acyl Donor | Solvent | Enzyme | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) | Reference |
| (±)-1-Phenylethylamine | Diisopropyl malonate | MTBE | Novozym 435 | 40 | 4 | ~50 | >99% for (S)-amine | General Protocol |
| (±)-1-Phenylethylamine | Ethyl acetate | Toluene | Novozym 435 | 30 | 24 | 48 | >99% for (R)-amide | [1] |
| (±)-α-Methylbenzylamine | Vinyl acetate | Hexane | Novozym 435 | 40 | 48 | 49 | 98% for (S)-amine, 97% for (R)-amide | [2] |
| (±)-Propranolol | Vinyl acetate | Toluene | Novozym 435 | 45 | 72 | >50 | >99% for (R)-ester | [1] |
Experimental Protocol: Lipase-Catalyzed Acylation of (±)-N-Boc-3-aminopiperidine
This protocol describes a general procedure for the kinetic resolution of racemic N-Boc-3-aminopiperidine using Novozym 435.
Materials:
-
(±)-N-Boc-3-aminopiperidine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Acyl donor (e.g., ethyl acetate, isopropyl 2-cyanoacetate)
-
Anhydrous solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Shaker incubator or magnetic stirrer with temperature control
-
Filtration apparatus
Procedure:
-
To a clean, dry reaction vessel, add (±)-N-Boc-3-aminopiperidine (1.0 mmol, 200 mg).
-
Add Novozym 435 (50-100 mg per mmol of substrate).
-
Add the anhydrous solvent (5-10 mL).
-
Equilibrate the mixture to the desired reaction temperature (typically 30-50 °C).
-
Add the acyl donor (1.0-1.5 mmol).
-
Seal the vessel and incubate with shaking (e.g., 200 rpm) or vigorous stirring.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The filtrate, containing the unreacted (S)-N-Boc-3-aminopiperidine and the acylated (R)-N-Boc-3-aminopiperidine, is then concentrated under reduced pressure.
-
The two products can be separated by standard chromatographic techniques (e.g., flash column chromatography on silica gel) or by acid-base extraction.
Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution of N-Boc-3-aminopiperidine.
Transaminase-Catalyzed Kinetic Resolution
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[3] In the context of kinetic resolution, a stereoselective transaminase can convert one enantiomer of a racemic amine into its corresponding ketone, leaving the other enantiomer unreacted.[4][5] A key challenge in transaminase-catalyzed reactions is managing the reaction equilibrium. Often, an excess of an amino acceptor (like pyruvate) is used, or a system to remove the ketone byproduct is employed.[6][7] An elegant approach involves coupling the transaminase with another enzyme, such as an amino acid oxidase, to regenerate the amino acceptor in situ, thus driving the reaction to completion.[4]
Data Presentation: Transaminase-Catalyzed Resolution of Chiral Amines
| Substrate | Enzyme System | Amino Acceptor | Temp (°C) | pH | Conversion (%) | Enantiomeric Excess (e.e.) | Reference |
| (±)-α-Methylbenzylamine | (S)-TA + D-Amino Acid Oxidase | Pyruvate (catalytic) | 30 | 8.0 | ~50 | >99% for (R)-amine | [4] |
| (±)-1-Aminotetralin | (S)-TA from V. fluvialis | Pyruvate | 30 | 8.0 | 48.8 | 95.5% for (R)-amine | [6][7] |
Experimental Protocol: Transaminase-Catalyzed Kinetic Resolution of (±)-3-Aminopiperidine
This protocol outlines a general procedure for the kinetic resolution of a racemic amine using a transaminase coupled with an amino acid oxidase for cofactor recycling.
Materials:
-
(±)-3-Aminopiperidine dihydrochloride
-
(S)-selective ω-Transaminase (e.g., from Vibrio fluvialis)
-
D-Amino Acid Oxidase (D-AAO)
-
Pyridoxal-5'-phosphate (PLP)
-
Pyruvate (catalytic amount)
-
Catalase (to decompose hydrogen peroxide byproduct from AAO)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Reaction vessel with pH control (optional)
Procedure:
-
Prepare a reaction buffer of 100 mM potassium phosphate at pH 8.0.
-
In a reaction vessel, dissolve the (±)-3-aminopiperidine dihydrochloride in the buffer to a final concentration of 25-100 mM.
-
Add PLP to a final concentration of 1 mM.
-
Add a catalytic amount of sodium pyruvate (e.g., 2-5 mol%).
-
Add the (S)-selective ω-transaminase, D-amino acid oxidase, and catalase to the reaction mixture. The optimal enzyme concentrations should be determined empirically.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle stirring.
-
Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (R)-3-aminopiperidine.
-
The reaction is stopped when the conversion approaches 50%.
-
The enzyme can be removed by ultrafiltration or precipitation.
-
The unreacted (R)-3-aminopiperidine can be isolated from the reaction mixture by extraction or ion-exchange chromatography.
Workflow for Transaminase-Catalyzed Kinetic Resolution with Cofactor Recycling
Caption: Transaminase-catalyzed kinetic resolution with in-situ cofactor recycling.
Analytical Methods: Chiral HPLC Analysis
Accurate determination of enantiomeric excess (e.e.) is crucial for monitoring and optimizing the enzymatic resolution. Since 3-aminopiperidine lacks a strong chromophore, pre-column derivatization is often necessary for sensitive UV detection in HPLC.
Data Presentation: Chiral HPLC Methods for 3-Aminopiperidine Derivatives
| Analyte | Derivatizing Agent | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| 3-Aminopiperidine | Benzoyl chloride | ChromTechCHIRAL-AGP | 0.015 M Phosphate buffer/Isopropanol (99:1) | 0.8 | 254 | [8][9] |
| 3-Aminopiperidine | p-Toluene sulfonyl chloride | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | 228 | [10][11] |
| Dibenzoyl-3-aminopiperidine | - | ChromTechCHIRAL-AGP | 0.02 M Phosphate buffer/Acetonitrile (92:8) | 0.8 | 254 | [8] |
Protocol: Derivatization and Chiral HPLC Analysis of 3-Aminopiperidine
This protocol describes the derivatization of 3-aminopiperidine with benzoyl chloride followed by chiral HPLC analysis.
Materials:
-
Sample containing 3-aminopiperidine enantiomers
-
Benzoyl chloride
-
Sodium hydroxide solution (e.g., 2 M)
-
Organic solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate
-
HPLC grade solvents for mobile phase
-
Chiral HPLC column (e.g., ChromTechCHIRAL-AGP)
Derivatization Procedure:
-
Dissolve a small amount of the sample (containing approx. 1-5 mg of 3-aminopiperidine) in a mixture of water and dichloromethane.
-
Cool the mixture in an ice bath.
-
Add 2 M sodium hydroxide solution to make the aqueous phase basic (pH > 10).
-
Slowly add benzoyl chloride (1.1-1.5 equivalents) dropwise while vigorously stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the N-benzoyl-3-aminopiperidine derivative.
-
Dissolve the dried derivative in the HPLC mobile phase for analysis.
Chiral HPLC Analysis:
-
Column: ChromTechCHIRAL-AGP (or equivalent)
-
Mobile Phase: 0.015 M Potassium phosphate buffer / Isopropanol (99:1, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10-20 µL
-
Inject the prepared sample and record the chromatogram. The two enantiomers should be well-resolved.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Conclusion
Enzymatic kinetic resolution provides a highly efficient and selective method for obtaining enantiomerically enriched 3-aminopiperidines. Both lipases and transaminases are powerful tools for this purpose, each with its own advantages. The choice of enzyme, reaction conditions, and analytical method should be carefully considered and optimized for the specific 3-aminopiperidine derivative of interest. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals to implement these green and sustainable technologies in their synthetic workflows.
References
- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Transaminase - Wordpress [reagents.acsgcipr.org]
- 4. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Aminomethyl-1-N-Cbz-piperidine Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the deprotection of 3-aminomethyl-1-N-Cbz-piperidine and related Cbz-protected amines.
Troubleshooting Guides
This section addresses specific problems that may arise during the deprotection of this compound, offering potential causes and solutions.
Issue 1: Incomplete or Sluggish Catalytic Hydrogenolysis
Question: My Cbz deprotection of this compound using catalytic hydrogenation (e.g., H₂, Pd/C) is slow or fails to reach completion. What are the possible reasons and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a common challenge. The following factors should be investigated systematically:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities in the starting material.[1][2]
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can differ between batches and diminish over time.[1][2]
-
Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) may also be beneficial.[1]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion, particularly with sterically hindered substrates.[1]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[1][2]
-
Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, thereby inhibiting its activity.[1]
-
Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1]
-
Issue 2: Formation of N-Alkylated Side Products During Catalytic Hydrogenolysis
Question: I am observing an N-ethylated or N-benzylated byproduct during the catalytic hydrogenation of my Cbz-protected piperidine. How can I prevent this?
Answer: The formation of N-alkylated side products is a known issue, particularly when using certain solvents or under specific reaction conditions.
-
N-Ethylation: If ethanol is used as the solvent, a Pd-catalyzed oxidation of ethanol to acetaldehyde can occur. The acetaldehyde can then form an imine with the deprotected amine, which is subsequently reduced to the N-ethylated byproduct.[3]
-
Solution: Avoid using ethanol as a solvent. Solvents like methanol, ethyl acetate, or THF are generally preferred for catalytic hydrogenolysis.
-
-
N-Benzylation: This side product can form if the reaction stalls or if there is an insufficient supply of hydrogen.[2] The benzyl group from an incompletely cleaved Cbz-group can alkylate the newly formed free amine.
-
Solution: Ensure complete reaction by addressing the potential causes of incomplete hydrogenolysis (see Issue 1). Using a hydrogen donor in transfer hydrogenolysis, such as ammonium formate or formic acid, can sometimes minimize this side reaction.[1]
-
Issue 3: Undesired Reduction of Other Functional Groups
Question: During the Cbz deprotection via catalytic hydrogenation, I am observing the reduction of other functional groups in my molecule. How can I achieve selective deprotection?
Answer: Catalytic hydrogenation can indeed reduce other sensitive functional groups like alkenes, alkynes, nitro groups, or aryl halides.[2][4]
-
Solution: Transfer hydrogenolysis, which uses a hydrogen donor like ammonium formate or formic acid in the presence of a catalyst (e.g., Pd/C), often provides better selectivity and can be a milder alternative to using hydrogen gas.[1][5]
Issue 4: Side Reactions During Acid-Catalyzed Deprotection
Question: I am using acidic conditions (e.g., HBr/acetic acid, HCl) to deprotect my Cbz-piperidine, but I am getting unexpected byproducts. What are the likely side reactions?
Answer: Acid-catalyzed deprotection can generate a reactive benzyl cation, which can lead to side reactions.[2]
-
Alkylation: The benzyl cation can alkylate sensitive functional groups on the substrate or even the solvent.[2]
-
Acylation: If the solvent is a carboxylic acid, for example, acetic acid, the deprotected amine can be acylated.[2]
-
Solution: Use a non-acetylating solvent system.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
A1: The most prevalent and widely used method for Cbz deprotection is catalytic hydrogenation.[2] This typically involves using palladium on carbon (Pd/C) as the catalyst with hydrogen gas.[2][6] This method is generally clean and efficient, with the byproducts being toluene and carbon dioxide, which are easily removed.[2]
Q2: What are the main side products to be aware of during Cbz deprotection?
A2: The primary side products depend on the deprotection method and the substrate:
-
Catalytic Hydrogenation: Over-reduction of other functional groups, and N-benzylation are potential side reactions.[2] In alcoholic solvents like ethanol, N-alkylation can occur.[3]
-
Acidic Cleavage: Alkylation of sensitive functional groups by the benzyl cation and acylation of the deprotected amine if a carboxylic acid is used as a solvent are common side reactions.[2]
Q3: How do I choose the best Cbz deprotection method for my specific molecule?
A3: The choice of deprotection method is dictated by the functional groups present in your molecule:
-
For simple substrates without sensitive functional groups, catalytic hydrogenation is often the preferred method due to its efficiency and clean byproducts.[2]
-
For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups), transfer hydrogenolysis or acidic cleavage might be more suitable.[1][2]
-
For molecules containing other acid-labile protecting groups, catalytic hydrogenation or nucleophilic cleavage would be the methods of choice.
Q4: Are there safer alternatives to methods that generate toxic byproducts?
A4: Yes. For instance, Lewis acid-TMS-iodide for Cbz deprotection can generate the genotoxic byproduct benzyl iodide.[2][4] Safer alternatives include:
-
Nucleophilic cleavage with 2-mercaptoethanol: This method produces a benzylated thiol as a byproduct, which is generally less reactive and easier to remove.[2][4]
-
Catalytic hydrogenation: This method produces non-toxic byproducts.[2]
-
Milder acidic conditions: Using milder Lewis acids can also be a safer choice.[2]
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis
-
Preparation: In a suitable reaction vessel, dissolve the this compound (1 equivalent) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Securely seal the reaction vessel and purge it with hydrogen gas. Maintain a hydrogen atmosphere (e.g., balloon pressure or a pressurized system at 50 psi) and stir the reaction mixture vigorously at room temperature.[1][2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be further purified by chromatography or crystallization if necessary.
Protocol 2: Acid-Mediated Deprotection
-
Preparation: Dissolve the this compound (1 equivalent) in a suitable solvent like dioxane or isopropanol.[2][7]
-
Acid Addition: Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Isolation: The product is often obtained as the hydrochloride salt. It can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.
Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol
-
Preparation: Dissolve the this compound (1 equivalent) in N,N-dimethylacetamide (DMAC).[1][2]
-
Reagent Addition: Add potassium phosphate (e.g., 2-4 equivalents) and 2-mercaptoethanol (e.g., 2 equivalents) to the solution.[1]
-
Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][2]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[2]
Data Presentation
Table 1: Comparison of Cbz Deprotection Methods and Potential Side Reactions
| Deprotection Method | Reagents | Common Side Products | Mitigation Strategies |
| Catalytic Hydrogenolysis | H₂, Pd/C | Over-reduction of other functional groups, N-benzylation, N-alkylation (with alcohol solvents)[2][3] | Use transfer hydrogenolysis for better selectivity; avoid alcohol solvents.[1] |
| Transfer Hydrogenolysis | Ammonium formate or formic acid, Pd/C | Generally cleaner with fewer side reactions than standard hydrogenation.[1][5] | Optimize reaction conditions (temperature, catalyst loading). |
| Acidic Cleavage | HBr/AcOH, HCl/dioxane, TFA | Alkylation of sensitive groups, acylation of the product amine (with acidic solvents).[2] | Use non-nucleophilic and non-acetylating solvents.[2] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, base | Formation of a benzylated thiol byproduct.[2][4] | The byproduct is generally less reactive and can be removed by extraction or chromatography. |
Visualizations
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Caption: Cbz deprotection pathways and potential side reactions.
Caption: Decision tree for selecting a Cbz deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tdcommons.org [tdcommons.org]
Technical Support Center: Troubleshooting Incomplete Cbz Removal from N-Protected Piperidine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the carboxybenzyl (Cbz or Z) protecting group from N-protected piperidine derivatives. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in overcoming common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
A1: The most prevalent method for Cbz deprotection is catalytic hydrogenolysis.[1] This technique typically employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source to cleave the Cbz group, yielding the free amine, toluene, and carbon dioxide.
Q2: Why is my catalytic hydrogenolysis of N-Cbz-piperidine sluggish or incomplete?
A2: Several factors can impede catalytic hydrogenolysis. Common causes include catalyst poisoning, poor catalyst activity, insufficient hydrogen pressure, or inadequate mixing of the reaction. The piperidine product itself can also inhibit the catalyst.
Q3: Are there alternative methods to catalytic hydrogenolysis for Cbz removal?
A3: Yes, several alternatives exist, which can be advantageous if your substrate is sensitive to hydrogenation. The main alternatives are acid-mediated deprotection (e.g., using HBr in acetic acid or isopropanol hydrochloride) and nucleophilic cleavage (e.g., with 2-mercaptoethanol).[1][2]
Q4: Can Cbz deprotection be performed in the presence of other protecting groups?
A4: Yes, the Cbz group is orthogonal to several other common protecting groups. For instance, it is stable under the basic conditions used to remove Fmoc groups and the acidic conditions for Boc group removal, although harsh acidic conditions can cleave the Cbz group.
Q5: What are common side reactions during Cbz deprotection?
A5: Side reactions are dependent on the chosen method. During catalytic hydrogenolysis, other functional groups like alkenes, alkynes, or nitro groups may be reduced.[1] Acid-mediated deprotection using acetic acid can sometimes lead to the acetylation of the deprotected amine.
Troubleshooting Guide
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Cbz deprotection of an N-protected piperidine using Pd/C and H₂ is not going to completion. What are the potential causes and how can I resolve this?
Answer: This is a common issue that can often be resolved by systematically evaluating the following factors:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds.
-
Solution: Ensure your starting material is highly pure. If sulfur-containing functional groups are present in your substrate, consider an alternative deprotection method.
-
-
Poor Catalyst Activity: The catalyst may be old or of low quality.
-
Solution: Use a fresh batch of a high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also be beneficial.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient, especially for sterically hindered substrates.
-
Solution: Increase the hydrogen pressure (e.g., to 50 psi).
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial.
-
Solution: Ensure vigorous stirring to maintain the catalyst in suspension.
-
-
Product Inhibition: The resulting piperidine can coordinate to the palladium catalyst, reducing its activity.
-
Solution: The addition of a weak acid, such as acetic acid, can protonate the product, preventing it from binding to the catalyst.
-
Issue 2: Undesired Side Reactions During Deprotection
Question: I am observing unexpected side products during the removal of the Cbz group from my piperidine derivative. How can I mitigate this?
Answer: The nature of the side product can guide your troubleshooting strategy:
-
Reduction of Other Functional Groups: If you are using catalytic hydrogenolysis and have other reducible groups (e.g., double bonds, nitro groups), they may also be reacting.
-
Solution: Consider using transfer hydrogenolysis with a milder hydrogen donor like ammonium formate. Alternatively, switch to a non-reductive method like acid-mediated or nucleophilic cleavage.
-
-
Acetylation of the Deprotected Amine: When using HBr in acetic acid, the deprotected piperidine can be acetylated.[3]
-
Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or isopropanol hydrochloride (IPA·HCl).[2]
-
Data Presentation
The following tables provide a summary of various Cbz deprotection methods for piperidine and related structures. Note that direct comparison should be made with caution as substrates and reaction conditions vary across different studies.
Table 1: Comparison of Common Cbz Deprotection Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Clean byproducts (toluene, CO₂), generally high yielding. | Susceptible to catalyst poisoning; can reduce other functional groups; requires specialized equipment for handling H₂ gas.[1] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Milder than H₂ gas; does not require high-pressure equipment. | May still reduce some sensitive functional groups. |
| Acid-Mediated Deprotection | HBr/AcOH or IPA·HCl | Effective for substrates sensitive to hydrogenation; metal-free.[2] | Can lead to side reactions like acetylation; harsh acidic conditions may not be suitable for all substrates.[3] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | Highly chemoselective; tolerates a wide range of functional groups.[1] | Reagents have a strong odor; may require elevated temperatures. |
Table 2: Quantitative Data on Cbz Deprotection of Piperidine Derivatives
| Substrate | Method | Reagents & Conditions | Reaction Time | Yield | Reference |
| Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | Acid-Mediated | IPA·HCl, 65-75°C | 4 hours | 52% (of hydrochloride salt) | [2] |
| N-Cbz-piperidine-4-carboxylic acid derivative | Nucleophilic Cleavage | 2-mercaptoethanol (2 eq.), KOAc (4 eq.), DMAC, 75°C | 24 hours | Good yields reported for similar substrates | [1] |
| N-Cbz protected amino acids | Transfer Hydrogenolysis | NaBH₄ (4 eq.), 10% Pd-C (5 wt%), Methanol, rt | 30 minutes | 76% (incomplete conversion) | [4] |
| N-Cbz protected amino acids | Transfer Hydrogenolysis | NaBH₄ (6 eq.), 10% Pd-C (3 wt%), Methanol, rt | 120 minutes | 65% | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
-
Preparation: In a hydrogenation vessel, dissolve the N-Cbz-piperidine derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric or 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Wash the Celite® pad with the reaction solvent and concentrate the combined filtrates under reduced pressure to obtain the deprotected piperidine.
Protocol 2: Acid-Mediated Deprotection using IPA·HCl
-
Preparation: To a round-bottom flask, add the N-Cbz-piperidine derivative (1.0 eq) and isopropanol hydrochloride (IPA·HCl).[2]
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 65-75°C.[2] Maintain this temperature for the duration of the reaction, monitoring progress by TLC or LC-MS.[2]
-
Work-up: After completion, cool the reaction mixture and distill off the solvent under reduced pressure.[2]
-
Isolation: Add ethyl acetate to the crude product, stir, and then cool. Filter the resulting solid, wash with ethyl acetate, and dry to yield the deprotected piperidine hydrochloride salt.[2]
Mandatory Visualizations
References
Technical Support Center: Purification of 3-Aminomethylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 3-aminomethylpiperidine following the removal of a protecting group.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-aminomethylpiperidine in a question-and-answer format.
Q1: My Boc deprotection reaction of N-Boc-3-aminomethylpiperidine is incomplete. What should I do?
A1: Incomplete deprotection is a common issue. Here are several factors to consider and troubleshoot:
-
Insufficient Acid Strength or Concentration: Standard conditions like 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane are typically effective.[1][2] If the reaction is sluggish, you can try increasing the concentration of the acid or extending the reaction time.[2][3]
-
Reaction Time and Temperature: While most Boc deprotections are complete within 1-3 hours at room temperature, sterically hindered substrates or less reactive protecting groups might require longer reaction times.[1][3] Gentle heating can sometimes be employed, but this may increase the risk of side reactions.
-
Reagent Quality: Ensure that the acid used is of high quality and not old, as the concentration of acids like TFA can decrease over time due to moisture absorption.[3]
-
Monitoring the Reaction: It is crucial to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] A successful deprotection will show the disappearance of the starting material spot and the appearance of a more polar product spot on the TLC plate.
Q2: I am observing significant side product formation during the Boc deprotection. What are the common side reactions and how can I minimize them?
A2: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can lead to side reactions.
-
Alkylation of Nucleophiles: If your molecule contains other nucleophilic functional groups, they can be alkylated by the tert-butyl cation.[4] This can be minimized by adding scavengers like triethylsilane (TES) or thioanisole to the reaction mixture.
-
Formation of Stable Salts: When using TFA, the resulting trifluoroacetate salt of 3-aminomethylpiperidine can sometimes be challenging to handle. Using HCl in dioxane, which forms a hydrochloride salt, may result in a solid that is easier to isolate by filtration.[1]
Q3: I'm having trouble with the purification of 3-aminomethylpiperidine by column chromatography. I'm seeing significant tailing and low recovery. What can I do?
A3: The basic nature of the two amine groups in 3-aminomethylpiperidine can cause strong interactions with the acidic silica gel, leading to tailing and irreversible adsorption.[5]
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your product for binding to the silica gel. Common choices include adding 0.5-2% triethylamine (TEA) or a small amount of ammonium hydroxide to the mobile phase.[6]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[5][6]
-
Reverse-Phase Chromatography: If applicable to your compound's polarity, reverse-phase chromatography (C18) with an acidic mobile phase modifier like TFA can be an effective alternative.
Frequently Asked Questions (FAQs)
What is the most common protecting group for 3-aminomethylpiperidine?
The most widely used protecting group for the amine functionalities in the synthesis of 3-aminomethylpiperidine derivatives is the tert-butyloxycarbonyl (Boc) group.[7] It is stable under a variety of reaction conditions and can be readily removed under acidic conditions.[7]
What are the standard deprotection conditions for N-Boc-3-aminomethylpiperidine?
Standard deprotection involves treating the protected compound with a strong acid. Common reagents include a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[1][8] The reaction is typically carried out at room temperature for 1 to 3 hours.[1]
What are the best methods to purify the final 3-aminomethylpiperidine product?
The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common methods are:
-
Vacuum Distillation: This is an effective method for purifying the free base of 3-aminomethylpiperidine on a larger scale, especially if the impurities are significantly less volatile.[9]
-
Flash Column Chromatography: This technique is suitable for smaller scales and for separating the product from impurities with different polarities. As mentioned in the troubleshooting guide, modifications to the standard silica gel chromatography are often necessary for basic amines.[5]
-
Recrystallization: If the deprotection results in a salt (e.g., hydrochloride or trifluoroacetate), recrystallization can be a highly effective method for purification.[10][11] This method is excellent for removing both more and less polar impurities.
Quantitative Data Summary
The following table summarizes typical, expected outcomes for the purification of 3-aminomethylpiperidine by different methods. The actual yields and purity will depend on the success of the deprotection reaction and the specific impurities present.
| Purification Method | Typical Yield Range | Typical Purity Range | Notes |
| Vacuum Distillation | 60-85% | >98% | Best for large scale; requires the product to be thermally stable. |
| Flash Column Chromatography | 50-80% | >99% (for specific fractions) | Prone to yield loss due to adsorption on silica; requires optimization of the mobile phase.[5] |
| Recrystallization (of salt) | 70-95% | >99% | Highly effective for crystalline salts; yield depends on the solubility profile.[10] |
Experimental Protocols
Protocol 1: Boc Deprotection using HCl in Dioxane
-
Dissolve N-Boc-3-aminomethylpiperidine (1.0 equiv.) in a minimal amount of 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add a 4M solution of HCl in dioxane (3-5 equiv.) at room temperature.
-
Stir the reaction mixture for 1-3 hours. Monitor the progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane with 1% triethylamine).
-
Upon completion, the hydrochloride salt of 3-aminomethylpiperidine may precipitate. The product can be isolated by filtration and washing with cold diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent like dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Eluent: Select an appropriate solvent system. A common starting point is a mixture of dichloromethane and methanol. To this, add 1-2% triethylamine to prevent tailing.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column, ensuring there are no air bubbles.
-
Load the Sample: Dissolve the crude 3-aminomethylpiperidine in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elute the Column: Begin elution with the prepared mobile phase. If necessary, gradually increase the polarity by increasing the percentage of methanol (gradient elution).
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-aminomethylpiperidine.
Protocol 3: Purification by Vacuum Distillation
-
Set up the Apparatus: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly greased and sealed. Use a Claisen adapter to minimize bumping.[12]
-
Add the Crude Product: Place the crude 3-aminomethylpiperidine and a magnetic stir bar into the distillation flask.
-
Apply Vacuum: Gradually apply vacuum to the system.[12] Any low-boiling solvents will be removed first.
-
Heat the Sample: Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.
-
Collect the Product: Collect the fraction that distills at the expected boiling point under the recorded pressure. The boiling point of 3-aminomethylpiperidine is approximately 185-187 °C at atmospheric pressure, which will be significantly lower under vacuum.
-
Stop the Distillation: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly reintroducing air into the system.[12]
Protocol 4: Purification by Recrystallization
-
Choose a Solvent System: The hydrochloride or trifluoroacetate salt of 3-aminomethylpiperidine is typically a solid. Screen for a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the salt when hot but not at room temperature.[10][11] Common solvents to try include isopropanol, ethanol, or mixtures like ethanol/diethyl ether.
-
Dissolve the Salt: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude salt until it is fully dissolved.
-
Cool to Crystallize: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Then, place the flask in an ice bath to maximize the yield.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum to a constant weight.
Visualizations
Caption: Workflow for the deprotection and purification of 3-aminomethylpiperidine.
Caption: Troubleshooting guide for column chromatography of 3-aminomethylpiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chiral Separation of 3-Aminomethylpiperidine Enantiomers
Welcome to the technical support center for the chiral resolution of 3-aminomethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of 3-aminomethylpiperidine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of 3-aminomethylpiperidine?
The resolution of 3-aminomethylpiperidine and its derivatives is typically achieved through three main strategies:
-
Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a Chiral Stationary Phase (CSP) can physically separate the enantiomers.[1] This is a widely used technique for both analytical quantification of enantiomeric excess (ee) and for preparative-scale separations.[1]
-
Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]
-
Enzymatic Resolution: This kinetic resolution method uses an enzyme that selectively reacts with one enantiomer, allowing the unreacted enantiomer to be isolated.[1]
Q2: Why is derivatization often necessary for the chiral separation of 3-aminomethylpiperidine?
3-aminomethylpiperidine is a non-chromophoric compound, meaning it has very weak UV absorption.[2] Derivatization is employed to introduce a chromophore into the molecule, which enhances its detectability by UV detectors in HPLC, thereby improving sensitivity and accuracy.[2][3] Common derivatization reagents include benzoyl chloride and p-toluenesulfonyl chloride (PTSC).[2][3]
Q3: What types of chiral stationary phases (CSPs) are recommended for the HPLC separation of 3-aminomethylpiperidine enantiomers?
Polysaccharide-based CSPs are highly effective for the separation of piperidine derivatives.[1] Columns such as those derived from amylose and cellulose phenylcarbamates (e.g., CHIRALPAK® series) have shown good performance.[1][4] For instance, a Chiralpak AD-H column has been successfully used for the separation of derivatized 3-aminomethylpiperidine.[3] Crown ether-based CSPs can also be efficient, although they often require strongly acidic mobile phases.[4]
Q4: Are there alternative techniques to HPLC for this chiral separation?
Yes, besides HPLC, other techniques can be employed:
-
Gas Chromatography (GC): For volatile derivatives of 3-aminomethylpiperidine, GC with cyclodextrin-based chiral stationary phases can be a viable option.[1] Derivatization is often required to increase volatility and improve separation.[5][6]
-
Capillary Electrophoresis (CE): CE is a powerful technique for chiral separations and can be an alternative to HPLC.[7][8][9] It offers high separation efficiency and rapid analysis times, often using chiral selectors like cyclodextrins added to the background electrolyte.[8][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the chiral separation of 3-aminomethylpiperidine enantiomers.
Issue 1: Poor or No Enantiomeric Separation in HPLC
Q: I am observing a single peak or very poor resolution between the enantiomer peaks. What are the possible causes and solutions?
A: Poor or no separation is a common issue in chiral chromatography. A logical troubleshooting workflow is essential to identify and resolve the problem.
Troubleshooting Workflow for Poor HPLC Resolution
Caption: Troubleshooting workflow for poor chiral separation.
Detailed Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. If you are not seeing any separation, the chosen CSP may not be suitable for your analyte.
-
Mobile Phase Composition: The mobile phase composition significantly influences selectivity.
-
Action (Normal Phase): If the mobile phase is too strong, the analyte may elute too quickly without sufficient interaction with the CSP. Try decreasing the percentage of the polar modifier (e.g., isopropanol, ethanol).[11]
-
Action (Additives): For basic compounds like 3-aminomethylpiperidine, the addition of a basic modifier is crucial. Add a small amount of an amine, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[1][12] This can also improve peak shape.
-
-
Temperature: Temperature can affect the interactions between the analyte and the CSP, sometimes even reversing the elution order of enantiomers.[13]
-
Action: Use a column oven to maintain a stable temperature.[11] Experiment with different temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution.
-
-
Derivatization Issues: If using a derivatization method, incomplete reaction or degradation of the derivative can lead to poor results.
-
Action: Ensure the derivatization reaction has gone to completion. Check the stability of the derivatized product under your chromatographic conditions.
-
Issue 2: Peak Tailing
Q: My peaks are broad and tailing. What causes this and how can I fix it?
A: Peak tailing for basic amines like 3-aminomethylpiperidine is often caused by strong, undesirable interactions with active sites (residual silanols) on the silica support of the stationary phase.[1]
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a basic modifier to the mobile phase.[1]
-
Sample Overload: Injecting too much sample can lead to peak tailing, which is a characteristic of overloaded peaks on some chiral phases.[14]
-
Action: Reduce the injection volume or the concentration of your sample.[11]
-
-
Check pH of Mobile Phase (Reversed-Phase): If using a reversed-phase method, ensure the mobile phase pH is appropriate to keep the amine in a consistent protonation state.
Issue 3: Irreproducible Results (Shifting Retention Times)
Q: I am getting inconsistent retention times between runs. What could be the problem?
A: Shifting retention times can be caused by several factors related to the stability of the chromatographic system.
Solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This can take at least 30 column volumes.[11]
-
Mobile Phase Instability: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation of volatile components, which can alter the mobile phase composition over time.[11]
-
Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature, as temperature variations can affect retention times.[11]
-
Additive Memory Effect: If you switch between using acidic and basic additives on the same chiral column, residual amounts of the previous additive can remain adsorbed to the stationary phase, affecting subsequent separations.[15]
-
Action: Dedicate columns to specific methods (e.g., acidic or basic additives) or use a rigorous washing procedure when switching between additive types.
-
Data Presentation
Table 1: HPLC Methods for Chiral Separation of 3-Aminomethylpiperidine and Derivatives
| Analyte | Derivatizing Agent | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| (R/S)-3-Aminopiperidine | p-Toluene sulfonyl chloride (PTSC) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | UV at 228 nm | > 4.0 | [3] |
| (RS)-Benzoyl-3-aminopiperidine | Benzoyl Chloride | ChromTech CHIRAL-AGP | 0.015 mol/L Phosphate aqueous solution-Isopropanol (99:1) | 0.8 | UV at 254 nm | 1.8 | [2] |
| (RS)-Benzoyl-3-aminopiperidine | Benzoyl Chloride | ChromTech CHIRAL-AGP | 0.015 mol/L Phosphate aqueous solution-Acetonitrile (98:2) | 0.8 | UV at 254 nm | 1.9 | [2] |
| (R/S)-3-Aminopiperidine | None | CrownpakTM CR+ | HClO4 (pH=1):MeOH (95:5) | 0.6 | Refractive Index | Not specified | [2] |
Experimental Protocols
Protocol 1: General HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a chiral separation method for 3-aminomethylpiperidine.
Experimental Workflow for HPLC Method Development
Caption: A systematic workflow for developing a chiral HPLC method.
-
Derivatization (if necessary):
-
Initial CSP and Mobile Phase Screening:
-
Select 2-3 polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H).[12]
-
Screen each column with a set of standard mobile phases. For normal phase, common starting points are n-hexane/isopropanol (90:10 v/v) and n-hexane/ethanol (90:10 v/v).[12]
-
Crucially, for a basic analyte, add 0.1% diethylamine (DEA) to the mobile phase.[12]
-
-
Evaluation of Screening Results:
-
Assess the chromatograms for any signs of separation, even if it's just peak broadening or a shoulder.[11] Select the column and mobile phase combination that shows the most promising selectivity.
-
-
Method Optimization:
-
Mobile Phase Ratio: Fine-tune the ratio of the non-polar and polar solvents to optimize resolution and retention time.
-
Temperature: Evaluate the effect of column temperature on the separation.
-
Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.
-
-
Method Validation:
-
Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.[3]
-
Protocol 2: Pre-column Derivatization with p-Toluene Sulfonyl Chloride (PTSC)
This protocol is adapted from a validated method for the estimation of enantiomeric impurity in piperidin-3-amine.[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the 3-aminomethylpiperidine sample in a suitable solvent.
-
-
Derivatization Reaction:
-
Add p-toluene sulfonyl chloride (PTSC) to the sample solution in the presence of a base.[3] The base acts as a scavenger for the HCl generated during the reaction.
-
Allow the reaction to proceed to completion. The reaction progress can be monitored by a suitable technique like TLC or a preliminary HPLC run on a standard C18 column.
-
-
Quenching and Extraction (if necessary):
-
Once the reaction is complete, quench any excess PTSC.
-
Extract the derivatized product into an organic solvent.
-
Wash the organic layer to remove any residual base or salts.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate) and evaporate the solvent.
-
-
Final Sample Preparation for HPLC:
-
Reconstitute the dried, derivatized product in the mobile phase to be used for the chiral HPLC analysis.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the chiral HPLC system (e.g., Chiralpak AD-H column with 0.1% DEA in ethanol as mobile phase).[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chiral Separations 3: Overloading and Tailing [restek.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Optimizing reaction yield for 3-Aminomethyl-1-N-Cbz-piperidine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 3-Aminomethyl-1-N-Cbz-piperidine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-Cbz protection of 3-(aminomethyl)piperidine.
Q1: My reaction yield is consistently low. What are the primary causes?
Low yield is a frequent issue stemming from several factors. The most common culprits are the quality of reagents, reaction conditions, and the formation of side products.[1][2]
-
Reagent Quality: Benzyl chloroformate (Cbz-Cl) can decompose over time, especially with exposure to moisture, forming benzyl alcohol and HCl.[2] Using old or yellowing Cbz-Cl can introduce impurities and lower the effective concentration of the reagent, reducing yield.[2]
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing, especially in biphasic systems, can lead to an incomplete conversion of the starting material.[2]
-
Protonation of Amine: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] A suitable base is crucial to neutralize this acid.[2][3]
-
Side Reactions: The formation of byproducts, such as di-protected amine or hydrolysis of the Cbz-Cl, consumes the reagents and complicates purification.[2]
Q2: I observe multiple spots on my TLC plate after the reaction. What are the likely side products?
The primary amine of 3-(aminomethyl)piperidine is significantly more nucleophilic than the secondary amine of the piperidine ring. However, several side products can still form:
-
Di-Cbz Protected Product: The initially formed product can be deprotonated by a strong base, allowing a second Cbz group to attach to the same nitrogen.[2]
-
N-Cbz Piperidine Isomer: Although less likely, the secondary amine on the piperidine ring can react with Cbz-Cl, especially under forcing conditions or if the primary amine is sterically hindered.
-
Benzyl Alcohol: This forms from the hydrolysis of benzyl chloroformate in the presence of water.[2]
-
Unreacted Starting Material: 3-(aminomethyl)piperidine may remain if the reaction is incomplete.
Q3: How can I minimize the formation of the di-Cbz protected byproduct?
Minimizing the di-protected side product is key to improving yield and simplifying purification.
-
Control Stoichiometry: Use only a slight excess of benzyl chloroformate (e.g., 1.05–1.2 equivalents). A large excess promotes di-protection.[2]
-
Slow Reagent Addition: Add the Cbz-Cl dropwise to the reaction mixture at a low temperature (0 °C). This keeps the instantaneous concentration of the electrophile low, favoring mono-protection.[2]
-
Choice of Base: Employ a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] Strong bases can more easily deprotonate the carbamate product, facilitating the second addition.[2]
Q4: What are the optimal reaction conditions (solvent, base, temperature)?
Optimal conditions balance reaction rate with selectivity. The Schotten-Baumann reaction conditions are commonly employed for Cbz protection.[4]
-
Solvent: A biphasic system using an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with water is often effective.[3][5]
-
Base: Sodium bicarbonate or sodium carbonate are preferred to neutralize the generated HCl without promoting side reactions.[3]
-
Temperature: Running the reaction at 0 °C and allowing it to slowly warm to room temperature generally provides a good balance, minimizing side reactions while ensuring the reaction proceeds to completion.[2]
Process & Troubleshooting Workflow
The following diagram illustrates the general workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: General synthesis workflow and a decision guide for troubleshooting.
Reaction Pathways
Understanding the desired reaction pathway versus potential side reactions is crucial for optimization.
Caption: Visualization of the main reaction pathway versus common side reactions.
Optimization Data
The choice of base and stoichiometry significantly impacts the reaction outcome. The following tables summarize typical results to guide optimization.
Table 1: Effect of Base on Reaction Yield and Selectivity
| Base (2.2 eq) | Solvent System | Temperature (°C) | Approx. Yield of Mono-Cbz Product (%) | Formation of Di-Cbz Product |
| NaHCO₃ | DCM / H₂O | 0 to RT | ~85-95% | Minimal |
| Na₂CO₃ | DCM / H₂O | 0 to RT | ~80-90% | Low |
| Triethylamine (Et₃N) | DCM | 0 to RT | ~60-75% | Moderate |
| Sodium Hydroxide (NaOH) | THF / H₂O | 0 | ~50-60% | Significant |
Data are representative estimates based on established chemical principles for Cbz protection.[2][3]
Table 2: Effect of Cbz-Cl Stoichiometry
| Equivalents of Cbz-Cl | Base | Approx. Yield of Mono-Cbz Product (%) | Comments |
| 1.0 | NaHCO₃ | ~75-85% | Incomplete conversion of starting material may be observed. |
| 1.1 | NaHCO₃ | ~90-95% | Optimal balance for high conversion and minimal side products.[2] |
| 1.5 | NaHCO₃ | ~80-85% | Increased formation of di-Cbz protected byproduct.[2] |
| 2.2 | NaHCO₃ | <70% | Significant di-protection, complicating purification. |
Data are representative estimates. Optimal stoichiometry should be confirmed experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the selective N-Cbz protection of the primary amine.
Materials:
-
3-(aminomethyl)piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-(aminomethyl)piperidine in a mixture of DCM and water (e.g., 10 mL/g of amine for each solvent).
-
Add 2.2 equivalents of sodium bicarbonate to the mixture.
-
Cool the flask to 0 °C in an ice bath with vigorous stirring.
-
Slowly add 1.1 equivalents of benzyl chloroformate dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with fresh DCM.
-
Combine all organic layers and wash sequentially with water and then brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 20% ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless oil or white solid.
References
Technical Support Center: Chiral Integrity in 3-Aminopiperidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of 3-aminopiperidine.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in the Final 3-Aminopiperidine Product
Question: I have synthesized (R)- or (S)-3-aminopiperidine, but the enantiomeric excess (ee) is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess is a common issue in asymmetric synthesis and can arise from several factors throughout the experimental process. A systematic approach to identify the source of racemization is crucial.
Possible Causes and Solutions:
-
Racemization of Intermediates: Certain intermediates in the synthesis of 3-aminopiperidine are susceptible to racemization, especially under harsh reaction conditions.
-
Imines and Enamines: If your synthesis proceeds through an imine or enamine intermediate, for example, during a reductive amination of N-Boc-3-piperidone, this planar intermediate can be protonated from either face, leading to a loss of stereoselectivity.
-
Solution: Optimize the reaction conditions to favor the kinetic product. This often involves using milder reducing agents and maintaining a neutral to slightly acidic pH to ensure the iminium ion is present for reduction without promoting excessive enamine formation and subsequent racemization.
-
-
Activated Carbonyls: In syntheses involving the activation of a carbonyl group, such as in some classical resolution approaches, the alpha-proton can become acidic and prone to abstraction by a base, leading to a planar enolate and racemization.
-
Solution: Employ non-nucleophilic, sterically hindered bases and use low reaction temperatures to minimize the rate of enolization.
-
-
-
Harsh Reaction Conditions:
-
Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for racemization.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many steps in chiral amine synthesis, temperatures of 0 °C or below are recommended.
-
-
pH: Strongly acidic or basic conditions can catalyze the racemization of chiral amines and their precursors.
-
Solution: Maintain a pH as close to neutral as possible, unless the reaction mechanism specifically requires acidic or basic conditions. If so, use the mildest acid or base necessary and minimize the reaction time.
-
-
-
Sub-optimal Chiral Catalyst or Auxiliary:
-
Catalyst Loading and Purity: Insufficient catalyst loading or the use of an impure or degraded chiral catalyst or auxiliary can lead to a non-selective background reaction.
-
Solution: Ensure the chiral catalyst or auxiliary is of high purity and enantiomeric excess. Optimize the catalyst loading; sometimes, a higher loading can improve selectivity, while in other cases, it may lead to aggregation and decreased performance.
-
-
-
Inappropriate Work-up or Purification:
-
Acidic/Basic Washes: Exposing the chiral product to strong acids or bases during the work-up can induce racemization.
-
Solution: Use mild work-up procedures, such as washing with saturated sodium bicarbonate or dilute ammonium chloride solutions.
-
-
Chromatography: Prolonged exposure to silica gel, which is slightly acidic, can sometimes cause racemization of sensitive compounds.
-
Solution: Minimize the time the compound spends on the silica gel column. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
-
Issue 2: Poor Yield in the Enantioselective Synthesis of 3-Aminopiperidine
Question: My enantioselective synthesis of 3-aminopiperidine is resulting in a low overall yield. What are the common pitfalls?
Answer: Low yields can be attributed to a variety of factors, from incomplete reactions to product degradation and losses during work-up and purification.
Possible Causes and Solutions:
-
Incomplete Reactions:
-
Insufficient Reagent/Catalyst: The stoichiometry of your reagents and the loading of your catalyst are critical.
-
Solution: Carefully check the stoichiometry and consider a modest excess of the less expensive reagent. Ensure your catalyst is active and used at the recommended loading.
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature may be necessary, but be mindful of the potential for racemization.
-
-
-
Side Reactions:
-
Over-reduction: In reductive amination, the ketone precursor could be reduced to the corresponding alcohol as a side product.
-
Solution: Use a reducing agent that is selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride.
-
-
Dimerization or Polymerization: Some intermediates may be unstable and prone to self-condensation.
-
Solution: Maintain dilute reaction conditions and control the temperature carefully.
-
-
-
Product Degradation:
-
Air or Moisture Sensitivity: Some reagents and intermediates may be sensitive to air or moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Instability of Protecting Groups: The chosen protecting group (e.g., Boc) may be unstable under the reaction or work-up conditions.
-
Solution: Select a protecting group that is stable under the planned reaction conditions and can be removed orthogonally.
-
-
-
Losses During Work-up and Purification:
-
Extraction: The product may have some solubility in the aqueous phase.
-
Solution: Perform multiple extractions with an appropriate organic solvent. Saturating the aqueous layer with salt can sometimes improve extraction efficiency.
-
-
Purification: The product may be difficult to separate from byproducts or the unreacted starting material.
-
Solution: Optimize your chromatography conditions (solvent system, stationary phase). Recrystallization can be an effective purification method if a suitable solvent system can be found.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods to synthesize enantiopure 3-aminopiperidine while minimizing the risk of racemization?
A1: Several methods have proven effective for the enantioselective synthesis of 3-aminopiperidine with high enantiopurity. The choice of method often depends on the available starting materials, scale, and required enantiomer.
-
Enzymatic Methods: Biocatalysis offers a highly selective and mild approach.
-
Transaminases: ω-transaminases can be used for the asymmetric amination of a prochiral ketone precursor like N-Boc-3-piperidone. This method often provides high yields and excellent enantiomeric excess (>99% ee) in a single step.[1]
-
Enzyme Cascades: Multi-enzyme cascades, for example, using a galactose oxidase and an imine reductase, can convert amino alcohols into chiral 3-aminopiperidines. One-pot reactions are particularly advantageous as they prevent the isolation of potentially labile intermediates, thus minimizing racemization.[2][3]
-
-
Classical Resolution: This method involves the separation of a racemic mixture of 3-aminopiperidine or a suitable derivative.
-
Diastereomeric Salt Formation: Reacting racemic 3-aminopiperidine with a chiral resolving agent, such as a chiral phosphoric acid or a derivative of tartaric acid, forms diastereomeric salts with different solubilities, allowing for their separation by crystallization. This method can yield products with very high enantiomeric excess (>99% ee).[4][5][6]
-
-
Synthesis from the Chiral Pool: Starting from a readily available enantiopure starting material can be an effective strategy.
-
From Amino Acids: L-glutamic acid can be converted into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives through a multi-step synthesis.[7]
-
Q2: At which stage of the synthesis is racemization most likely to occur?
A2: Racemization is most probable during steps that involve the formation of a planar, achiral intermediate at the stereocenter. For 3-aminopiperidine synthesis, this is most likely to happen:
-
During Reductive Amination: The formation of the intermediate iminium ion/enamine from a ketone precursor (e.g., N-Boc-3-piperidone) creates a planar sp2-hybridized carbon at the C3 position. The subsequent reduction can occur from either face, potentially leading to a racemic or near-racemic mixture if not properly controlled.
-
Under Strongly Basic or Acidic Conditions: The proton at the C3 position can be abstracted under strongly basic conditions, especially if there is an adjacent electron-withdrawing group, leading to a planar carbanion. Similarly, strongly acidic conditions can promote the formation of an enol, which is also planar.
Q3: How can I accurately determine the enantiomeric excess of my 3-aminopiperidine sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of 3-aminopiperidine. Due to the lack of a strong chromophore in 3-aminopiperidine, a derivatization step is often required before analysis. A common derivatizing agent is benzoyl chloride. The resulting benzoylated derivative can be readily analyzed on a chiral column.
Q4: Are there any specific side reactions I should be aware of during the synthesis of 3-aminopiperidine?
A4: Yes, several side reactions can occur depending on the synthetic route:
-
In Reductive Amination: Besides the desired product, the starting ketone can be reduced to the corresponding alcohol. Also, if the amine starting material is a primary amine, dialkylation can sometimes occur.
-
During Deprotection: Incomplete deprotection of protecting groups (e.g., Boc or Cbz) can lead to a mixture of products. Conversely, harsh deprotection conditions can lead to side reactions on other parts of the molecule. For instance, catalytic hydrogenation to remove a Cbz group in the presence of ethanol can sometimes lead to N-ethylation as a byproduct.[8]
-
During Cyclization Reactions: Depending on the precursors and reaction conditions, the formation of undesired ring sizes or regioisomers can be a possibility.
Data Presentation
Table 1: Comparison of Enantioselective Synthesis Methods for 3-Aminopiperidine Derivatives
| Method | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Enzymatic (Transaminase) | N-Boc-3-piperidone | (R)-N-Boc-3-aminopiperidine | 85.7 | 99.3 | [9] |
| Enzymatic (Transaminase) | N-Ethoxycarbonyl-3-piperidone | (R)-N-Ethoxycarbonyl-3-aminopiperidine | 87.6 | 99.7 | [9] |
| Enzyme Cascade | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | up to 54 | High (not quantified) | [2][3] |
| Classical Resolution | Racemic 3-aminopiperidine | (R)-3-aminopiperidine | 99.5 | 99.6 | [4][5] |
| From Chiral Pool | L-glutamic acid | (S)-N-Boc-1-cyclohexyl-3-aminopiperidine | 74 (final step) | Not specified, starting from enantiopure material |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-N-Boc-3-aminopiperidine using a Transaminase
This protocol is adapted from the procedure described in patent CN103865964A.[9]
-
Reaction Setup: In a reaction vessel, dissolve isopropylamine (100 g) in water (100 mL). Under an ice-water bath, adjust the pH to 8.5 with an aqueous solution of hydrochloric acid.
-
Addition of Reagents: Add dimethyl sulfoxide (DMSO, 70 mL) and dilute the mixture to 700 mL with a 0.1 M Tris-HCl buffer (pH 8.5). Preheat the solution to 45 °C.
-
Substrate Addition: Add a solution of N-Boc-3-piperidone (50 g) in DMSO (200 mL).
-
Enzyme and Cofactor Addition: Add ω-transaminase freeze-dried powder (1 g) and pyridoxal phosphate (PLP, 0.8 g).
-
Reaction Monitoring: Maintain the reaction at 45 °C and control the pH at 8.5 by adding a 20% isopropylamine solution. Monitor the reaction progress by TLC for 24 hours.
-
Work-up: After the reaction is complete, filter to remove the solid enzyme. Extract the mother liquor three times with ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to obtain (R)-N-Boc-3-aminopiperidine as a white solid.
Protocol 2: Synthesis of N-Boc-3-piperidone from 3-Hydroxypyridine
This protocol is a general representation based on the synthesis described in patent CN103204801A.[10]
-
Benzylation: React 3-hydroxypyridine with benzyl bromide in an appropriate organic solvent to form the N-benzyl-3-hydroxypyridinium salt.
-
Reduction of Pyridinium: Reduce the pyridinium salt with sodium borohydride in an organic solvent to yield N-benzyl-3-hydroxypiperidine.
-
Boc Protection and Debenzylation: In a single step, react N-benzyl-3-hydroxypiperidine with di-tert-butyl dicarbonate in the presence of a palladium on carbon catalyst under a hydrogen atmosphere. This will simultaneously protect the piperidine nitrogen with a Boc group and remove the benzyl group.
-
Oxidation: Oxidize the resulting N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone using a suitable oxidizing agent, such as a Swern oxidation (dimethyl sulfoxide and oxalyl chloride).
Mandatory Visualizations
Caption: Mechanism of racemization via a planar achiral intermediate.
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 10. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
Issues with solubility of 3-Aminomethyl-1-N-Cbz-piperidine in reactions
Welcome to the technical support center for 3-Aminomethyl-1-N-Cbz-piperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on solubility issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: I am observing precipitation of my this compound during a reaction. What are the likely causes?
Precipitation during a reaction can be attributed to several factors:
-
Solvent Choice: The reaction solvent may not be optimal for keeping both the starting material and the intermediates or products in solution.
-
Concentration: The concentration of the reactants may exceed the solubility limit of this compound in the chosen solvent.
-
Temperature: A decrease in temperature can significantly reduce solubility, leading to precipitation.
-
Formation of a Less Soluble Salt: In the presence of acidic byproducts (e.g., HCl from an acyl chloride), the aminomethyl group can form a salt which may have lower solubility in organic solvents.
-
Reaction with Air: Amines can react with carbon dioxide from the air to form carbonate salts, which may precipitate.
Q3: Can I heat the reaction mixture to improve the solubility of this compound?
Gently warming the reaction mixture can be an effective way to increase the solubility of this compound and other reactants. However, it is crucial to consider the thermal stability of all components in the reaction. Excessive heat can lead to degradation of the starting material, reagents, or products. It is recommended to first attempt a small-scale reaction with gentle heating to assess its impact on reaction outcome and purity.
Q4: How does the Cbz protecting group affect the solubility of the molecule?
The Carboxybenzyl (Cbz) protecting group is a relatively large, nonpolar moiety. While it protects the piperidine nitrogen, it also increases the overall lipophilicity of the molecule. This can decrease solubility in highly polar solvents and increase solubility in less polar organic solvents compared to the unprotected 3-aminomethylpiperidine.
Troubleshooting Guides
Issue 1: Poor Solubility in Aprotic Solvents for Acylation Reactions
Symptoms:
-
This compound does not fully dissolve in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) at the desired concentration.
-
A suspension or slurry forms, leading to a heterogeneous reaction mixture.
-
Inconsistent reaction rates or incomplete conversion.
Troubleshooting Workflow:
References
Technical Support Center: Synthesis of 3-Aminomethyl-1-N-Cbz-piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminomethyl-1-N-Cbz-piperidine.
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of the synthesis: the reduction of nipecotamide to 3-(aminomethyl)piperidine and the subsequent Cbz protection.
Stage 1: Reduction of Nipecotamide with Lithium Aluminum Hydride (LAH)
Issue 1: Low Yield of 3-(aminomethyl)piperidine
| Symptom | Potential Cause | Recommended Solution |
| Incomplete reaction (starting material present on TLC/LC-MS). | 1. Insufficient LAH. 2. Inactive LAH due to moisture exposure. 3. Reaction time too short. | 1. Use a slight excess of LAH (typically 1.5-2.0 equivalents). 2. Ensure LAH is a fresh, free-flowing powder and all glassware and solvents are anhydrous.[1] 3. Monitor the reaction by TLC until the starting material is consumed. |
| Difficult work-up leading to product loss. | Formation of gelatinous aluminum salts during quenching. | Employ a Fieser workup: after the reaction, cautiously and sequentially add water, then 15% aqueous NaOH, followed by more water. This should produce a granular precipitate that is easier to filter. |
| Product loss during distillation. | The product is a relatively high-boiling liquid. | Purify by vacuum distillation to reduce the boiling point and prevent thermal degradation. |
Issue 2: Presence of Unexpected Byproducts
| Symptom | Potential Cause | Recommended Solution |
| Additional spots on TLC/LC-MS after work-up. | Partial reduction of the amide to an aldehyde or alcohol. | This is less common with LAH for amides but can occur if the reaction conditions are not optimal. Ensure complete reaction and consider the purification method to remove these more polar impurities. |
| Reaction with solvent (e.g., THF). | Use of high temperatures for prolonged periods can lead to side reactions with the solvent. Follow recommended reaction temperatures and times. |
Stage 2: Cbz Protection of 3-(aminomethyl)piperidine
Issue 3: Low Yield of this compound
| Symptom | Potential Cause | Recommended Solution |
| Incomplete reaction (starting material remains). | 1. Insufficient benzyl chloroformate (Cbz-Cl). 2. Inadequate base. 3. Low reaction temperature. | 1. Use a slight excess (1.05-1.1 equivalents) of Cbz-Cl. 2. Ensure at least one equivalent of a suitable base (e.g., triethylamine, NaHCO₃) is used to neutralize the HCl byproduct.[1] 3. While the reaction is often performed at 0°C to control exothermicity, allowing it to warm to room temperature can drive it to completion. |
| Product loss during aqueous work-up. | The product has some water solubility, especially as a salt. | Neutralize the reaction mixture carefully before extraction. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions. |
Issue 4: Formation of Multiple Products
| Symptom | Potential Cause | Recommended Solution |
| A less polar spot on TLC, higher mass in LC-MS. | Di-Cbz-protected byproduct: Both the primary and secondary amines have reacted with Cbz-Cl. | 1. Control stoichiometry: Add Cbz-Cl slowly and in a controlled manner to a solution of the diamine. This favors reaction at the more nucleophilic secondary amine of the piperidine ring first. 2. Purification: The di-protected compound is significantly less polar and can be separated by column chromatography. |
| A polar spot on TLC with a mass corresponding to benzyl alcohol. | Hydrolysis of Cbz-Cl: Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. Benzyl alcohol is often present as an impurity in Cbz-Cl; use high-purity reagent.[2][3] 3. This impurity can be removed by column chromatography. |
| A non-polar spot on TLC, may be difficult to separate from the desired product. | Dibenzyl carbonate: Formed from the reaction of Cbz-Cl with benzyl alcohol impurity.[2] | 1. Use high-purity Cbz-Cl to minimize benzyl alcohol content. 2. Careful column chromatography can separate this byproduct. |
Frequently Asked Questions (FAQs)
Q1: Why is my LAH reduction of nipecotamide not going to completion?
A1: The most common reasons are inactive LAH or insufficient reagent. Lithium aluminum hydride reacts violently with water, so any moisture on the glassware, in the solvent (THF or diethyl ether), or in the nipecotamide will consume the reagent.[1] Ensure all materials are scrupulously dry. It is also recommended to use a slight excess of LAH to ensure the reaction goes to completion.
Q2: During the Cbz protection, which amine is more reactive?
A2: In 3-(aminomethyl)piperidine, the secondary amine within the piperidine ring is generally more nucleophilic and sterically accessible than the primary amine of the aminomethyl group. Therefore, with controlled addition of benzyl chloroformate, selective protection at the ring nitrogen to form the desired product is favored.
Q3: I see a byproduct with a mass corresponding to the addition of two Cbz groups. How can I avoid this?
A3: This is the di-Cbz-protected byproduct. To minimize its formation, you should add the benzyl chloroformate slowly to the reaction mixture, ensuring the diamine is always in excess relative to the protecting group reagent at any given time. This statistical control favors mono-protection. If formed, this less polar impurity can be separated from the desired mono-protected product by silica gel chromatography.
Q4: My final product is an oil, but I have seen it reported as a solid. Why is this?
A4: The free base of this compound can be an oil or a low-melting solid. The presence of minor impurities can prevent crystallization. Purification by column chromatography should yield a product that is more likely to solidify upon standing or cooling. The hydrochloride salt of the product is typically a stable, crystalline solid.[4]
Q5: What is the best way to monitor the progress of the Cbz protection reaction?
A5: Thin-layer chromatography (TLC) is a convenient method. Use a mobile phase such as 10% methanol in dichloromethane. The starting diamine will be very polar (low Rf), the desired product will have a higher Rf, and the di-Cbz byproduct will have the highest Rf. Staining with ninhydrin can be useful as the product still contains a primary amine, while the starting material has two and the di-protected byproduct has none.
Q6: How do I remove unreacted benzyl chloroformate from my reaction?
A6: Benzyl chloroformate is reactive and can be quenched during the work-up. Adding a mild aqueous base like sodium bicarbonate solution will hydrolyze the remaining Cbz-Cl to benzyl alcohol, carbon dioxide, and HCl.[5] The resulting benzyl alcohol can then be removed by extraction and/or column chromatography.
Quantitative Data Summary
| Parameter | Stage 1: LAH Reduction | Stage 2: Cbz Protection |
| Reactant | Nipecotamide | 3-(aminomethyl)piperidine |
| Reagent | Lithium Aluminum Hydride | Benzyl Chloroformate |
| Typical Molar Ratio | 1 : 1.5-2.0 | 1 : 1.05-1.1 |
| Typical Solvent | Anhydrous THF or Diethyl Ether | Dichloromethane, THF |
| Typical Yield | 50-70% | 80-90% |
| Purity (Crude) | Variable, depends on work-up | Often >80% |
| Purity (Purified) | >95% (after distillation) | >98% (after chromatography) |
Experimental Protocols
Protocol 1: Synthesis of 3-(aminomethyl)piperidine
-
To a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add nipecotamide (1.0 eq.) portion-wise to the LAH suspension, controlling the rate of addition to manage the initial effervescence.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0°C and quench by the slow, sequential addition of water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LAH used in grams.
-
Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms.
-
Filter the solid through a pad of celite and wash thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-(aminomethyl)piperidine as a colorless oil.
Protocol 2: Synthesis of this compound
-
Dissolve 3-(aminomethyl)piperidine (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add a base such as triethylamine (1.1 eq.) or sodium bicarbonate (2.0 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.05 eq.) in dichloromethane dropwise over 30-60 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the final product.
Visualizations
Caption: Overall synthetic workflow from nipecotamide to the final Cbz-protected product.
Caption: Decision tree for identifying and resolving common impurities during Cbz protection.
References
Technical Support Center: Alternative Bases for Fmoc Removal in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the use of alternative bases to piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why should I consider using an alternative to piperidine for Fmoc removal?
A1: While piperidine is a widely used and effective reagent for Fmoc deprotection, there are several reasons to explore alternatives:
-
Regulatory Status: Piperidine is a controlled substance in some regions due to its potential use as a precursor in illicit drug manufacturing.[1] This can create logistical and documentation challenges for laboratories.
-
Side Reactions: Piperidine can promote side reactions such as aspartimide formation, diketopiperazine formation, and racemization, particularly in sensitive peptide sequences.[2]
-
Toxicity: Piperidine is considered a toxic substance, and replacing it can improve laboratory safety and reduce the environmental impact of waste disposal.[1]
Q2: What are the most common side reactions associated with piperidine-mediated Fmoc deprotection, and how can alternative bases help?
A2: The primary side reactions include:
-
Aspartimide Formation: This occurs when an aspartic acid (Asp) residue is followed by a small amino acid like glycine (Gly), asparagine (Asn), or serine (Ser). The peptide backbone cyclizes at the Asp residue under basic conditions.[2] Certain alternative bases, like morpholine and 3-(diethylamino)propylamine (DEAPA), have been shown to minimize this side reaction.[3][4]
-
Diketopiperazine (DKP) Formation: This is a common issue at the dipeptide stage, especially with proline as one of the first two amino acids. It leads to the truncation of the peptide chain.[2] Morpholine and DBU/piperazine cocktails have demonstrated effectiveness in reducing DKP formation.[3][5]
-
Racemization: The chirality of amino acids can be compromised under basic conditions. C-terminal cysteine is particularly susceptible.[2]
-
Piperidine Adducts: In peptides with a C-terminal cysteine, a side reaction can lead to the formation of a piperidine adduct.[2]
Q3: What are the most promising alternative bases to piperidine?
A3: Several alternatives have been investigated, each with its own set of advantages:
-
4-Methylpiperidine (4-MePip): Functionally very similar to piperidine in terms of deprotection efficiency but is not a controlled substance.[1][6]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A very strong, non-nucleophilic base that allows for rapid Fmoc removal at low concentrations.[7] It is often used in combination with a nucleophile like piperazine to scavenge the dibenzofulvene byproduct.[8]
-
Morpholine: A greener alternative that can minimize both aspartimide and diketopiperazine formation.[3]
-
Piperazine (PZ): A safer alternative to piperidine that can be used in combination with DBU for rapid deprotection.[8][9]
-
3-(Diethylamino)propylamine (DEAPA): Shown to be effective in minimizing diastereoisomer and aspartimide-containing derivative formation.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Fmoc Deprotection | - Steric hindrance around the N-terminus. - Peptide aggregation on the resin.[10] - Insufficient deprotection time or reagent concentration. | - Switch to a stronger deprotection reagent like a DBU-containing cocktail.[7] - Increase the deprotection time and/or perform a second deprotection step. - Use a solvent system known to reduce aggregation, such as NMP or adding DMSO.[10] |
| High Levels of Aspartimide Formation | - Sequence contains Asp-Gly, Asp-Asn, or Asp-Ser motifs.[2] - The basicity of the deprotection solution is too high. | - Use a milder base such as morpholine.[3] - Employ a DBU/piperazine cocktail with the addition of a weak acid like formic acid.[8] - Utilize backbone protection on the residue following the Asp.[2] |
| Significant Diketopiperazine (DKP) Formation | - Proline or another secondary amino acid is at the N-terminal dipeptide stage.[10] | - Switch to a DBU/piperazine deprotection solution, which has been shown to suppress DKP formation.[5] - Use a resin with a sterically hindered linker, such as 2-chlorotrityl chloride resin.[10] |
| Racemization of Amino Acids | - The peptide sequence is susceptible to racemization under basic conditions (e.g., C-terminal Cys).[2] | - Use a milder deprotection base or reduce the deprotection time and temperature. |
| Formation of Dibenzofulvene (DBF) Adducts | - The deprotection reagent is a non-nucleophilic base (e.g., DBU alone) and cannot scavenge the DBF byproduct.[11][12] | - Use a cocktail containing a nucleophilic scavenger, such as piperazine or piperidine, along with the non-nucleophilic base.[7][8] |
Quantitative Data Summary
The following table summarizes the performance of various deprotection reagents.
| Deprotection Reagent | Concentration | Solvent | Key Advantages | Common Side Products Reduced |
| Piperidine | 20% (v/v) | DMF | Standard, well-characterized. | - |
| 4-Methylpiperidine | 20% (v/v) | DMF | Equivalent efficiency to piperidine, not a controlled substance.[1][6] | Similar to piperidine. |
| DBU / Piperazine | 2% DBU, 5% Piperazine (w/v) | NMP/DMF | Very rapid deprotection, reduces DKP formation.[5][8] | Diketopiperazine formation.[5] |
| Morpholine | 50-60% (v/v) | DMF | "Green" alternative, minimizes aspartimide and DKP formation.[3][13] | Aspartimide and diketopiperazine formation.[3] |
| DEAPA | Not specified | N-octyl-pyrrolidone | Minimizes diastereoisomer and aspartimide formation.[4] | Aspartimide formation, diastereoisomers.[4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with 4-Methylpiperidine
This protocol is a direct replacement for the standard piperidine procedure.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[14]
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for an initial 5-10 minutes.[14]
-
Second Deprotection (Optional): For sterically hindered amino acids or long peptides, drain the solution and repeat the deprotection step for another 5-10 minutes.[14]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagent and the dibenzofulvene adduct.[14]
Protocol 2: Rapid Fmoc Deprotection with DBU/Piperazine
This protocol is suitable for overcoming incomplete deprotection and for synthesizing difficult sequences.
-
Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) or DMF for 30 minutes.[2]
-
Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF.
-
Deprotection: Drain the swelling solvent and add the DBU/piperazine deprotection solution to the resin.
-
Reaction: Agitate the resin for 2 x 2 minutes. For sequences prone to aspartimide formation, the addition of 1% formic acid to the deprotection solution can be beneficial.[8]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP or DMF (3-5 times).[2]
Protocol 3: "Green" Fmoc Deprotection with Morpholine
This protocol is recommended for sequences prone to aspartimide and diketopiperazine formation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 50-60% (v/v) morpholine in DMF to the resin.[3]
-
Reaction: Agitate the resin at room temperature. The reaction time may need to be optimized but is generally longer than with piperidine.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (3-5 times).
Visualizations
Caption: General workflow for a single cycle of Fmoc deprotection and amino acid coupling in SPPS.
Caption: A simplified decision tree for troubleshooting common issues during Fmoc deprotection.
References
- 1. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 2. benchchem.com [benchchem.com]
- 3. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of (R)-3-Aminopiperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (R)-3-aminopiperidine, a key intermediate in the manufacturing of several pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of (R)-3-aminopiperidine?
A1: The main challenges include:
-
Achieving high enantioselectivity: Many synthetic routes produce a racemic mixture, necessitating a resolution step that can be costly and reduce the overall yield.
-
Cost and safety of reagents: Some traditional methods employ expensive and hazardous reagents, which are not ideal for industrial production.[1]
-
Harsh reaction conditions: High-pressure hydrogenations or cryogenic reactions can increase operational costs and require specialized equipment.[2][3]
-
Lengthy synthetic routes: Multi-step syntheses often lead to a lower overall yield and increased manufacturing complexity.
-
Product purification: Isolating the final product with high purity on a large scale can be challenging.
Q2: What are the common synthetic strategies for producing enantiomerically pure (R)-3-aminopiperidine?
A2: The three main strategies are:
-
Asymmetric synthesis: This involves the direct synthesis of the desired enantiomer from a prochiral starting material or a chiral precursor.[4] Biocatalytic methods using enzymes like transaminases are a prominent example.[2][5]
-
Kinetic resolution: This method separates a racemic mixture by selectively reacting one enantiomer, leaving the other unreacted. However, the maximum theoretical yield for the desired enantiomer is 50%.[4]
-
Diastereomeric salt resolution: This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[6][7]
Q3: What are the advantages of using biocatalytic methods for the synthesis of (R)-3-aminopiperidine?
A3: Biocatalytic methods, such as those employing transaminases, offer several advantages for large-scale synthesis:
-
High enantioselectivity: Enzymes can produce the desired enantiomer with very high optical purity.[5]
-
Mild reaction conditions: These reactions are typically carried out under mild temperature and pressure, reducing energy consumption and the need for specialized equipment.[5]
-
Environmentally friendly: Biocatalytic processes are considered "green" as they often use water as a solvent and avoid harsh chemicals.[2]
-
Simplified work-up: The high selectivity of enzymes can lead to cleaner reaction mixtures and easier product purification.[4]
Q4: What are common protecting groups used in the synthesis of (R)-3-aminopiperidine, and what are their respective advantages?
A4: The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
-
Boc (tert-butoxycarbonyl): This group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[2][4]
-
Cbz (benzyloxycarbonyl): The Cbz group is also common and can be removed by catalytic hydrogenation, which is often a clean and efficient process.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) | Racemization during the reaction or work-up. | * For enzymatic reactions, ensure the enzyme and reaction conditions are optimal. One-pot streamlined cascades can prevent racemization of intermediates.[1][8] * During work-up, avoid harsh acidic or basic conditions that could promote racemization. |
| Low Yield | Incomplete reaction. | * Monitor the reaction progress using techniques like HPLC or LC-MS to ensure it has gone to completion. * For enzymatic reactions, check the activity of the enzyme and ensure the cofactor (e.g., PLP for transaminases) is present in sufficient quantity.[4] |
| Side reactions. | * Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize the formation of byproducts. * Ensure the purity of starting materials. | |
| Product loss during work-up and purification. | * Optimize extraction and crystallization procedures to maximize product recovery. * For diastereomeric salt resolution, carefully select the solvent and crystallization temperature to ensure efficient separation of the diastereomers.[7] | |
| Difficulty with Product Isolation/Purification | Product is highly soluble in the reaction solvent. | * Perform a solvent screen to find a suitable anti-solvent for precipitation or crystallization. * For the dihydrochloride salt, precipitation from an alcoholic solution is a common and effective method.[2][4] |
| Impurities co-crystallize with the product. | * Recrystallize the product from a different solvent system. * Employ column chromatography for purification, although this may be less practical for very large scales. | |
| Inconsistent Results at Larger Scale | Mass transfer limitations in heterogeneous reactions (e.g., catalytic hydrogenation). | * Ensure efficient stirring and agitation to improve contact between the catalyst and reactants. * Consider using a different catalyst support or a homogeneous catalyst if feasible. |
| Heat transfer issues. | * For exothermic or endothermic reactions, ensure the reactor has adequate heating/cooling capacity to maintain the optimal reaction temperature. |
Experimental Protocols
Biocatalytic Asymmetric Synthesis using Transaminase
This protocol describes the synthesis of (R)-N-Boc-3-aminopiperidine from N-Boc-3-piperidone using a transaminase enzyme.
-
Reaction Setup:
-
To a temperature-controlled reactor, add a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Add the transaminase enzyme and pyridoxal-5'-phosphate (PLP) cofactor.
-
Add the amine donor (e.g., isopropylamine).[4]
-
Add the substrate, N-Boc-3-piperidone.
-
-
Reaction Conditions:
-
Temperature: Maintain at the optimal temperature for the specific transaminase used (typically 25-40 °C).
-
pH: Maintain the pH at the optimal level for the enzyme.
-
Agitation: Stir the reaction mixture to ensure homogeneity.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by HPLC), separate the enzyme (e.g., by filtration if immobilized).[4]
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or column chromatography if necessary.
-
Deprotection of (R)-N-Boc-3-aminopiperidine to (R)-3-Aminopiperidine Dihydrochloride
This protocol describes the removal of the Boc protecting group to yield the final product as a dihydrochloride salt.
-
Reaction Setup:
-
Reaction Conditions:
-
Work-up and Purification:
Quantitative Data Summary
| Method | Starting Material | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Diastereomeric Salt Resolution | Racemic 3-aminopiperidine | (R)-3-aminopiperidine | 99.5% | 99.6% | [6][7] |
| Hofmann Rearrangement Route | Ethyl nipecotate | (R)-3-aminopiperidine dihydrochloride | 43.1% (overall) | Not specified | [9] |
| Biocatalytic (Enzyme Cascade) | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | up to 54% (isolated) | High | [1][8] |
| Deprotection of Boc-protected amine | (R)-N-Boc-3-aminopiperidine | (R)-3-aminopiperidine dihydrochloride | 92.4% | >99% | [2] |
Visualizations
Caption: Workflow for the biocatalytic synthesis of (R)-3-aminopiperidine.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 2. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 3. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 6. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Study on the synthesis and technology of( R)-3-aminopiperidine dihydrochloride | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Head-to-Head Battle: Cbz vs. Boc for Protecting Aminopiperidines in Drug Discovery
For researchers, scientists, and drug development professionals navigating the complexities of synthesizing aminopiperidine-based drug candidates, the choice of an amine protecting group is a critical decision that profoundly impacts yield, purity, and the overall efficiency of a synthetic route. The two most common contenders for this role, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), each present a unique set of advantages and disadvantages. This comprehensive guide provides an objective, data-driven comparison of their performance in the context of aminopiperidine chemistry, offering detailed experimental protocols and insights to inform your synthetic strategy.
The aminopiperidine moiety is a prevalent scaffold in a wide array of pharmacologically active compounds. Its synthesis, however, often requires the temporary masking of one or both of its nitrogen atoms to ensure regioselectivity and prevent unwanted side reactions. The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleanly removed without compromising the integrity of the target molecule. Here, we compare the performance of the classical Cbz group against the modern stalwart, the Boc group, with a focus on their application to 3- and 4-aminopiperidines.
At a Glance: Key Differences in Protection and Deprotection
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Typical Protection Conditions | Basic conditions (e.g., NaHCO₃, Et₃N) in a biphasic system or organic solvent. | Basic conditions (e.g., Et₃N, NaOH) in various solvents. |
| Primary Deprotection Method | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Acidolysis (e.g., TFA, HCl) |
| Key Stability | Stable to acidic and mildly basic conditions. | Stable to basic and hydrogenolysis conditions. |
| Common Side Reactions | N-alkylation during hydrogenolysis in alcohol solvents.[1] | Formation of tert-butylated byproducts with certain scavengers. |
Quantitative Comparison: Yields in Protection and Deprotection
The following tables summarize reported yields for the protection and deprotection of 3- and 4-aminopiperidines with Cbz and Boc groups. It is important to note that reaction conditions can significantly influence yields, and these values should be considered representative examples.
Table 1: Protection of Aminopiperidines
| Substrate | Protecting Group | Reagents | Solvent | Yield (%) | Reference |
| 3-Aminopiperidine | Boc | (Boc)₂O, NaOH | Ethanol/Water | 91.5 | [2] |
| 3-Aminopiperidine | Cbz | Cbz-Cl, NaHCO₃ | Acetonitrile/Water | 50.3 - 83.3 | [3] |
| 4-Aminopiperidine | Boc | (Boc)₂O, Pd/C, H₂ | Ethanol | 98 | [4] |
Table 2: Deprotection of Protected Aminopiperidines
| Substrate | Protecting Group | Reagents | Solvent | Yield (%) | Reference |
| (R)-N-Boc-3-aminopiperidine | Boc | Not specified | Not specified | 95.4 | [5] |
| N-Cbz-protected aminopiperidine derivative | Cbz | H₂, Pd/C | Ethanol | High (byproduct formation noted) | [1] |
| tert-butyl (1-benzylpiperidin-4-yl)carbamate | Boc | H₂, Pd/C | Methanol | 99 | [6] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protocol 1: Boc Protection of 3-Aminopiperidine[2]
-
Dissolution: In a 200 mL four-necked flask equipped with a stirrer and pH sensor, dissolve 10.0 g (0.1 mol) of 3-aminopiperidine in 90 g of ethanol.
-
Cooling: Cool the solution to 10-15 °C with stirring.
-
Reagent Addition: Slowly add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate through one dropping funnel while simultaneously adding 17.6 g (0.11 mol) of 25% aqueous sodium hydroxide through another dropping funnel. Control the addition rate to maintain the pH of the reaction system between 11.8 and 12.2. The addition process should take approximately 1 hour.
-
Reaction Monitoring: Monitor the reaction to completion.
-
Work-up: Upon completion, the reaction mixture will contain the desired 3-amino-1-tert-butoxycarbonylpiperidine.
Protocol 2: Cbz Protection of (R)-3-Aminopiperidine[3]
-
Dissolution: Dissolve the starting aminopiperidine derivative in a mixture of acetonitrile and water.
-
Base Addition: Add sodium bicarbonate to the solution.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Work-up: After the reaction is complete, remove the acetonitrile by vacuum. Add ethyl acetate and water to the remaining aqueous phase. Separate the organic layer, wash with saturated brine, dry, and concentrate to obtain the Cbz-protected product. Recrystallization from methyl tert-butyl ether/isopropanol can be performed for purification.
Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)[7]
-
Dissolution: Dissolve the N-Boc protected aminopiperidine (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis[8]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected aminopiperidine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Chemical Structures and Reaction Pathways
The following diagrams illustrate the chemical structures of Cbz- and Boc-protected aminopiperidines and the fundamental protection and deprotection pathways.
Caption: Cbz Protection and Deprotection of Aminopiperidines.
Caption: Boc Protection and Deprotection of Aminopiperidines.
Logical Workflow for Selecting a Protecting Group
The choice between Cbz and Boc is highly dependent on the overall synthetic strategy and the presence of other functional groups in the molecule. The following workflow provides a logical approach to this decision-making process.
References
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 4. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 6. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to HPLC Purity Analysis of 3-Aminomethyl-1-N-Cbz-piperidine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 3-Aminomethyl-1-N-Cbz-piperidine is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, including a detailed experimental protocol and comparative data.
Introduction to Purity Analysis
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can be affected by starting materials, side reactions during synthesis, and degradation. Common impurities may include starting materials, diastereomers, enantiomers, and other related substances. HPLC is a powerful and widely used technique for separating and quantifying these impurities.
Due to the lack of a strong UV chromophore in the native molecule, direct HPLC-UV detection of this compound and its aliphatic amine impurities can be challenging, often resulting in low sensitivity.[1][2][3][4] A common and effective strategy to overcome this is pre-column derivatization, which introduces a UV-active or fluorescent tag to the analyte, thereby enhancing detection sensitivity. This guide will focus on a validated HPLC method employing such a derivatization technique.
Comparative Purity Data
The following table summarizes hypothetical purity data for three different batches of this compound, as determined by the detailed HPLC method described in this guide. This data illustrates the method's ability to resolve and quantify the main component and its key impurities.
| Analyte | Batch A (%) | Batch B (%) | Batch C (%) | Alternative Method (GC-FID) (%) |
| This compound | 99.52 | 98.99 | 99.81 | 99.48 |
| Impurity 1 (Starting Material) | 0.21 | 0.45 | 0.08 | 0.25 |
| Impurity 2 (By-product) | 0.15 | 0.32 | 0.05 | 0.18 |
| Impurity 3 (Enantiomer) | 0.12 | 0.24 | 0.06 | Not Resolved |
| Total Impurities | 0.48 | 1.01 | 0.19 | 0.52 |
Note: Data is for illustrative purposes only.
Experimental Workflow
The following diagram outlines the key steps in the HPLC analysis of this compound purity, from sample preparation to data analysis.
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol: HPLC Purity of this compound
This protocol details a reversed-phase HPLC (RP-HPLC) method with pre-column derivatization for the quantitative analysis of this compound purity.
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (AR grade)
-
Benzoyl Chloride (99%+)
-
Sodium Bicarbonate (AR grade)
-
This compound reference standard and samples
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 230 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Derivatization Reagent: Dissolve 1.0 mL of benzoyl chloride in 10 mL of acetonitrile. Prepare fresh.
-
Quenching Solution: 5% w/v Sodium Bicarbonate in water.
-
Standard Solution (approx. 0.5 mg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add 25 mL of diluent and sonicate to dissolve.
-
Add 1.0 mL of the derivatization reagent and vortex immediately. Let it stand for 15 minutes.
-
Add 5.0 mL of quenching solution to stop the reaction and vortex.
-
Dilute to volume with diluent and mix well.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Sample Solution: Prepare in the same manner as the standard solution, using the sample batch.
System Suitability
Before sample analysis, inject the standard solution five times and verify the following parameters:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Analysis and Calculation
Inject the blank (diluent), standard, and sample solutions. Identify the peaks based on the retention time of the standard. Calculate the percentage of impurities using the area normalization method:
% Impurity = (Area_impurity / Total Area) x 100
The purity of this compound is calculated as:
% Purity = 100 - % Total Impurities
Comparison with Alternative Methods
While HPLC is the gold standard for this analysis, other techniques can be employed, each with its own advantages and disadvantages.
-
Gas Chromatography (GC-FID): As noted in the comparison table, GC can be a viable alternative for achiral purity analysis.[5] It offers high sensitivity for volatile compounds and does not require derivatization if a suitable column is used. However, it is generally not suitable for resolving non-volatile impurities or enantiomers without specialized chiral columns.
-
Chiral HPLC: For resolving enantiomers, a dedicated chiral HPLC method is necessary.[4][6] This typically involves a different stationary phase (e.g., polysaccharide-based) and a modified mobile phase, as described in various literature.[1][7]
-
Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the impurities. However, it has lower sensitivity compared to HPLC and may not be suitable for detecting trace-level impurities.
Conclusion
The described RP-HPLC method with pre-column derivatization offers a sensitive, specific, and robust approach for the purity determination of this compound. It is capable of separating key process-related impurities and provides accurate quantification. For a complete purity profile, especially for pharmaceutical applications, this method should be complemented with a validated chiral HPLC method to control the enantiomeric purity. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity and accuracy.
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
A Comparative Guide to Analytical Methods for the Validation of 3-Aminomethylpiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of 3-aminomethylpiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, consistency, and safety of the final drug product. This document explores various analytical strategies, including High-Performance Liquid Chromatography (HPLC) with derivatization and Charged Aerosol Detection (CAD), Gas Chromatography (GC) with Flame Ionization Detection (FID), and an overview of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to Analytical Challenges
3-Aminomethylpiperidine presents analytical challenges due to its chemical properties. As a small, polar amine, it lacks a strong ultraviolet (UV) chromophore, making direct analysis by conventional HPLC with UV detection difficult. Furthermore, its basic nature can lead to poor peak shape and retention on standard reversed-phase columns. To overcome these challenges, several analytical approaches have been developed, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for a given application.
Comparison of Analytical Methods
The following sections detail the principles, performance characteristics, and experimental protocols for the most prevalent analytical methods used in the validation of 3-aminomethylpiperidine synthesis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Due to the weak UV absorbance of 3-aminomethylpiperidine, a common approach is to introduce a UV-absorbing chromophore through a derivatization reaction. Benzoyl chloride is a frequently used derivatizing agent that reacts with the primary and secondary amine groups of 3-aminomethylpiperidine to form a derivative that can be readily detected by UV spectroscopy.[1][2]
Principle: The analyte is chemically modified to attach a molecule with strong UV absorption. The resulting derivative is then separated by reversed-phase HPLC and quantified using a UV detector.
Advantages:
-
High sensitivity and selectivity can be achieved.[2]
-
Utilizes standard HPLC equipment readily available in most analytical laboratories.
-
The method can be adapted for chiral separations to determine enantiomeric purity.[1]
Limitations:
-
The derivatization step adds complexity and potential for variability to the analytical procedure.
-
Incomplete or side reactions during derivatization can lead to inaccurate quantification.
-
The derivatization reagent and by-products may interfere with the analysis.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD offers a universal detection method that does not rely on the chromophoric properties of the analyte, making it suitable for the direct analysis of compounds like 3-aminomethylpiperidine without derivatization.[3]
Principle: The HPLC eluent is nebulized to form aerosol particles. These particles are then charged, and the resulting electrical charge is measured by an electrometer. The signal is proportional to the mass of the non-volatile analyte.
Advantages:
-
Direct analysis without the need for derivatization simplifies sample preparation.[3]
-
Provides a more uniform response for non-volatile analytes compared to UV detection.
-
Applicable to a wide range of compounds, including those with no UV absorbance.
Limitations:
-
Requires a specialized CAD detector.
-
The response can be affected by the mobile phase composition and volatility.
-
May have lower sensitivity for very low molecular weight compounds.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. 3-Aminomethylpiperidine can be analyzed directly by GC-FID, offering a simple and robust method for its quantification.[4]
Principle: The sample is vaporized and injected into a chromatographic column. The components are separated based on their boiling points and interaction with the stationary phase. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of carbon atoms in the analyte.
Advantages:
-
High resolution and efficiency for separating volatile compounds.
-
Simple and direct injection of the sample without derivatization.[4]
-
Robust and cost-effective technique.[5]
-
Particularly useful for analyzing in-process samples and monitoring reaction progress.[4]
Limitations:
-
The analyte must be volatile and thermally stable.
-
Not suitable for non-volatile impurities or starting materials.
-
Potential for peak tailing due to the basic nature of the amine, which may require specialized columns.
Quantitative Nuclear Magnetic Resonance (qNMR)
While primarily a structure elucidation technique, NMR can be a powerful tool for quantitative analysis. qNMR is a primary ratio method that allows for the direct measurement of the analyte concentration against a certified internal standard without the need for a calibration curve of the analyte itself.
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific analyte signal to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined.[6][7][8]
Advantages:
-
Provides both qualitative and quantitative information in a single experiment.
-
Does not require an identical standard of the analyte for quantification.
-
Can be a highly accurate and precise method.[6]
-
Non-destructive technique.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-field NMR spectrometer.
-
Potential for signal overlap in complex mixtures, which can complicate quantification.
-
Requires careful selection of a suitable internal standard and experimental parameters for accurate results.[7]
Quantitative Data Summary
The following tables summarize the validation parameters for the different analytical methods. The data is compiled from published studies and should be considered as representative performance.
Table 1: HPLC-UV with Benzoyl Chloride Derivatization - Representative Performance
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Low µg/mL range |
| Limit of Quantification (LOQ) | Low µg/mL range |
| Note: Specific quantitative data from a single comprehensive validation report for 3-aminomethylpiperidine was not available in the public domain. The values presented are typical for validated HPLC-UV methods with derivatization for similar amines. |
Table 2: HPLC-CAD - Performance for 3-Aminopiperidine[3]
| Validation Parameter | Reported Performance |
| Linearity Range | 2.73 to 86.5 µg/mL |
| Correlation Coefficient (R) | 0.999 |
| Accuracy (% Recovery) | 95.7 - 103.2% |
| Precision (% RSD) | Not explicitly stated |
| Limit of Detection (LOD) | 1.35 µg/mL (S/N = 6.7) |
| Limit of Quantification (LOQ) | 2.73 µg/mL (S/N = 16.7) |
Table 3: GC-FID - Performance for 3-Aminopiperidine[4]
| Validation Parameter | Reported Performance |
| Linearity Range | 0.0014 mg/mL (LOQ) to 0.045 mg/mL |
| Correlation Coefficient (r²) | > 0.9995 |
| Accuracy (% Recovery) | 99.9 - 104.4% |
| Precision (% RSD) | 2.8% (at LOQ), 4.7% (at specification level) |
| Limit of Detection (LOD) | 0.002% (0.4 µg/mL) |
| Limit of Quantification (LOQ) | 0.007% (1.4 µg/mL) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for each of the compared techniques.
Protocol 1: HPLC-UV with Benzoyl Chloride Derivatization
This protocol is based on methodologies described in patent literature for the analysis of 3-aminopiperidine.[1][2]
1. Derivatization Procedure:
-
Dissolve a known amount of the 3-aminomethylpiperidine sample in a suitable organic solvent (e.g., hexane).
-
Add an excess of benzoyl chloride, typically at a molar ratio of 1:2 to 1:20 (analyte to reagent).[1]
-
The reaction can be carried out at a controlled temperature (e.g., 40°C) and monitored by a suitable technique like Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, the solvent is evaporated.
-
The resulting dibenzoyl-3-aminomethylpiperidine derivative is reconstituted in the mobile phase for HPLC analysis.
2. HPLC-UV Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water and an organic solvent (e.g., methanol or acetonitrile). The organic solvent percentage is typically between 50% and 80%.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Injection Volume: 10-20 µL.
Protocol 2: HPLC-CAD
This protocol is based on a published method for the analysis of 3-aminopiperidine.[3]
1. Sample Preparation:
-
Dissolve the 3-aminomethylpiperidine sample in a suitable diluent (e.g., water or a mixture of water and organic solvent) to a known concentration.
2. HPLC-CAD Conditions:
-
Column: A mixed-mode column (ion-exchange/reversed-phase) is often suitable for retaining polar amines.
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile).
-
Gradient: A gradient elution is typically used to achieve good separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
CAD Settings:
-
Evaporation Temperature: 55°C.
-
Gas Pressure (Nitrogen): 62 psi.
-
Protocol 3: GC-FID
This protocol is based on a validated method for the analysis of 3-aminopiperidine.[4]
1. Sample Preparation:
-
Dissolve the sample containing 3-aminomethylpiperidine in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a concentration within the linear range of the method.
2. GC-FID Conditions:
-
Column: A non-polar capillary column, such as one with a diphenyl dimethyl polysiloxane stationary phase (e.g., 30 m x 0.53 mm, 5.0 µm film thickness).[4]
-
Carrier Gas: Helium.
-
Injector Temperature: 240°C.
-
Detector Temperature: 240°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 2 minutes.
-
Ramp at 20°C/min to a final temperature and hold to ensure column bake-out.[4]
-
-
Injection Mode: Split or splitless, depending on the sample concentration.
Protocol 4: Quantitative NMR (qNMR)
This is a general protocol for qNMR analysis that can be adapted for 3-aminomethylpiperidine.
1. Sample Preparation:
-
Accurately weigh a specific amount of the 3-aminomethylpiperidine sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to completely dissolve both the sample and the internal standard.
2. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer.
-
Ensure complete relaxation of the signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).[7]
3. Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of 3-aminomethylpiperidine and a signal from the internal standard.
-
Calculate the concentration or purity of 3-aminomethylpiperidine using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of Workflows
The following diagrams illustrate the typical experimental workflows for the described analytical methods and a decision-making process for method selection.
Caption: Workflow for HPLC-UV analysis with derivatization.
Caption: Workflow for GC-FID analysis.
Caption: Decision tree for analytical method selection.
Conclusion
The choice of an analytical method for the validation of 3-aminomethylpiperidine synthesis depends on several factors, including the specific analytical requirements, available instrumentation, and the nature of the sample matrix.
-
HPLC-UV with derivatization is a sensitive and widely accessible technique, particularly when chiral separation is required. However, the additional sample preparation step can introduce complexity and potential errors.
-
HPLC-CAD provides a robust alternative for direct analysis without derivatization, offering universal detection for non-volatile compounds.
-
GC-FID is a simple, cost-effective, and high-resolution method for the direct analysis of 3-aminomethylpiperidine, especially for in-process control where volatility is not a concern for the sample matrix.[4]
-
qNMR serves as a powerful, non-destructive primary method for purity assessment, although it is less sensitive than chromatographic techniques.
For routine quality control of the final product, a validated GC-FID or HPLC-CAD method would be highly suitable due to their simplicity and direct analysis capabilities. For analyses requiring high sensitivity or chiral purity determination, HPLC-UV with derivatization remains a strong option. A thorough validation according to ICH guidelines is essential for any chosen method to ensure the reliability and accuracy of the analytical results.
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
A Comparative Guide to the Synthetic Routes of 3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to 3-aminopiperidine, a crucial building block in numerous pharmaceutical compounds. The performance of each method is evaluated based on reported yields, reaction conditions, and starting materials. Detailed experimental data and protocols are provided to support this comparative analysis.
Overview of Synthetic Strategies
The synthesis of 3-aminopiperidine can be broadly categorized into several key approaches:
-
Rearrangement Reactions: The Curtius and Hofmann rearrangements of piperidine-3-carboxylic acid (nipecotic acid) derivatives are classical methods for introducing the amino group.
-
Catalytic Hydrogenation: The reduction of pyridine-based precursors, such as 3-aminopyridine or 3-nitropyridine, offers a direct route to the saturated piperidine ring.
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials like L-glutamic acid or D-ornithine allows for the enantioselective synthesis of 3-aminopiperidine derivatives.
-
Enzymatic Synthesis: Biocatalytic methods, employing enzymes like transaminases or oxidases, provide a green and highly selective alternative for producing chiral 3-aminopiperidine.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic routes to 3-aminopiperidine, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material | Key Steps | Overall Yield (%) | Reaction Conditions | Reference |
| From L-Glutamic Acid | L-Glutamic Acid | 5 steps: Esterification, Boc-protection, NaBH₄ reduction, Tosylation, Cyclization | 44-55 | Mild conditions, multi-step | [1][2] |
| Catalytic Hydrogenation | t-Butyl pyridine-3-ylcarbamate | Catalytic Hydrogenation (Pd/C) | 73.8 | 65°C, 0.6 MPa H₂, 12 h | [3] |
| Hofmann Rearrangement | Nicotinamide | Hofmann Rearrangement (Br₂, NaOH), then Catalytic Hydrogenation | 65-71 (for 3-aminopyridine) | 70-75°C (rearrangement) | [4][5] |
| Enzymatic Cascade | N-Cbz-L-ornithinol | Galactose Oxidase & Imine Reductase | 16 (isolated) | pH 8, multi-enzyme one-pot | [6] |
| From D-Ornithine | D-Ornithine Hydrochloride | Esterification, Cyclization, Reduction (LAH) | Not explicitly stated | Reflux, 60°C | [1][2] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to 3-aminopiperidine.
Experimental Protocols
Synthesis from L-Glutamic Acid[1][2]
This multi-step synthesis provides enantiomerically pure 3-(N-Boc amino) piperidine derivatives with an overall yield of 44-55%.
-
Step 1: Esterification: L-glutamic acid (7.5 g, 51.0 mmol) is dissolved in methanol (110 mL) at 0°C. Thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. The reaction is stirred at room temperature for 12 hours to yield the corresponding diester quantitatively.
-
Step 2: Boc-Protection: The crude diester (10 g, 57 mmol) is dissolved in CH₂Cl₂ (120 mL) at 0°C. Triethylamine (32 mL, 228 mmol), (Boc)₂O (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP are added. The mixture is stirred at room temperature for 6 hours. After workup, the N-Boc protected diester is obtained in 92% yield.
-
Step 3: Reduction: The N-Boc diester is reduced with sodium borohydride in methanol to afford the corresponding diol in 76% yield.
-
Step 4: Tosylation: The diol is treated with p-toluenesulfonyl chloride in the presence of triethylamine and a catalytic amount of DMAP to give the di-tosylate.
-
Step 5: Cyclization: The crude di-tosylate is reacted with a primary amine (e.g., cyclohexylamine) in a suitable solvent to yield the final 3-(N-Boc amino) piperidine derivative.
Catalytic Hydrogenation of t-Butyl Pyridine-3-ylcarbamate[3]
This method provides a direct route to N-Boc protected 3-aminopiperidine.
-
Procedure: A solution of t-butyl pyridine-3-ylcarbamate (100 g, 0.52 mol) in acetic acid (400 g) is prepared. 30 g of 5% palladium on carbon is added. The mixture is stirred for 12 hours at 65°C under a hydrogen pressure of 0.6 MPa. After filtration of the catalyst, the reaction mixture is worked up by neutralization with sodium hydroxide to yield t-butyl piperidine-3-ylcarbamate as a white solid (76.2 g, 73.8% yield).
Hofmann Rearrangement of Nicotinamide followed by Hydrogenation[4][5]
This two-stage process first forms 3-aminopyridine, which is then reduced.
-
Step 1: Hofmann Rearrangement: A solution of sodium hydroxide (75 g, 1.87 moles) in 800 mL of water is cooled to 0°C. Bromine (95.8 g, 0.6 mole) is added slowly. Nicotinamide (60 g, 0.49 mole) is then added at once with vigorous stirring. The mixture is heated to 70-75°C for 45 minutes. After workup and extraction, 3-aminopyridine is obtained with a yield of 65-71%.
-
Step 2: Catalytic Hydrogenation: The resulting 3-aminopyridine can be hydrogenated using various catalysts such as PtO₂ or Rhodium-based catalysts under hydrogen pressure to yield 3-aminopiperidine.[1]
Enzymatic Cascade Synthesis[6]
This one-pot enzymatic cascade allows for the synthesis of enantiopure Cbz-protected L-3-aminopiperidine.
-
Procedure: A reaction mixture containing N-Cbz-L-ornithinol (3 mM) in a suitable buffer (e.g., NaPi buffer, pH 8) is prepared. Variants of galactose oxidase and imine reductase enzymes are added. The reaction is performed at 30°C for a specified time (e.g., 16-48 hours). After extraction and purification, L-3-N-Cbz-aminopiperidine is obtained with an isolated yield of 16%.
Conclusion
The choice of the optimal synthetic route to 3-aminopiperidine depends on several factors, including the desired stereochemistry, scale of the synthesis, cost of starting materials and reagents, and the availability of specialized equipment (e.g., high-pressure hydrogenators, bioreactors).
-
For enantiomerically pure 3-aminopiperidine, chiral pool synthesis from L-glutamic acid or D-ornithine, or enzymatic methods, are the preferred choices.
-
Catalytic hydrogenation of pyridine derivatives is a direct and often high-yielding method, particularly suitable for large-scale production where stereochemistry is not a primary concern or can be addressed through resolution.
-
The Curtius and Hofmann rearrangements are classic methods that remain relevant, especially when starting from readily available nipecotic acid derivatives.
This guide provides a foundational comparison to aid researchers in selecting the most appropriate synthetic strategy for their specific needs. Further optimization of the presented protocols may be necessary to achieve desired outcomes in a particular laboratory setting.
References
- 1. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 4. HOFMANN REACTION || HOFMANN DEGRADATION || HOFMANN REARRANGEMENT – My chemistry blog [mychemblog.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Enantiomeric Excess Determination of Chiral 3-Aminomethylpiperidine
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like 3-aminomethylpiperidine is of paramount importance. The stereochemistry of a pharmaceutical compound can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. This guide provides a comprehensive comparison of various analytical techniques for determining the enantiomeric excess of chiral 3-aminomethylpiperidine, supported by experimental data and detailed protocols.
General Workflow for Enantiomeric Excess Determination
The determination of enantiomeric excess for a chiral compound such as 3-aminomethylpiperidine typically follows a standardized workflow. This process begins with sample preparation, which may include derivatization to enhance detectability or improve chiral recognition. The prepared sample is then analyzed using a suitable chiral separation technique. The resulting data, usually in the form of a chromatogram or spectrum, is processed to calculate the ratio of the two enantiomers, from which the enantiomeric excess is determined.
Caption: A generalized workflow for determining the enantiomeric excess of a chiral compound.
Comparison of Analytical Methods
A variety of analytical techniques are available for the determination of the enantiomeric excess of 3-aminomethylpiperidine. The choice of method depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Method | Principle | Derivatization | Throughput | Key Advantages | Key Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase (CSP). | Often required to introduce a chromophore and improve separation. | Moderate | High versatility, well-established, excellent accuracy and precision. | Can be time-consuming, requires chiral columns that can be expensive. |
| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase in a capillary column. | May be necessary to increase volatility and improve peak shape. | High | High resolution, fast analysis times, suitable for volatile compounds. | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures. |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential partitioning between a supercritical fluid mobile phase and a CSP. | Often not required, but can be used to improve selectivity. | High | Very fast analysis times, reduced solvent consumption ("greener" method), high efficiency. | Requires specialized instrumentation, method development can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals. | Required (chiral solvating or derivatizing agent). | Low to Moderate | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Generally not required. | High | High separation efficiency, very low sample and reagent consumption, suitable for polar and charged molecules. | Lower concentration sensitivity compared to HPLC, reproducibility can be challenging. |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used in the determination of the enantiomeric excess of 3-aminomethylpiperidine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for enantiomeric separation.[1] For amines like 3-aminomethylpiperidine, derivatization is often necessary to introduce a UV-active functional group and to enhance chiral recognition by the stationary phase.
Derivatization Protocol (using Benzoyl Chloride): A method for the derivatization of 3-aminopiperidine with benzoyl chloride has been reported.[2]
-
Dissolve 3-aminopiperidine in a suitable organic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with a dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the benzoylated derivative.
Chromatographic Conditions: A specific HPLC method for the analysis of derivatized 3-aminopiperidine has been detailed.[2]
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.[3][4]
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol. For polar mode, a mobile phase of 0.1% diethylamine in ethanol has been used.[3][4]
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the derivative absorbs strongly (e.g., 228 nm or 254 nm).[3][4]
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Quantitative Performance Data (for a validated method for 3-aminopiperidine): [5]
-
Linearity: R² > 0.999
-
Limit of Detection (LOD): 0.007%
-
Limit of Quantification (LOQ): 0.02%
-
Precision (%RSD): < 5%
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[6] Derivatization may be required to improve the volatility and thermal stability of 3-aminomethylpiperidine.
Derivatization Protocol (Trifluoroacetylation):
-
Dissolve the 3-aminomethylpiperidine sample in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic anhydride (TFAA) in excess.
-
Heat the mixture at a moderate temperature (e.g., 60 °C) for 30 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent for GC injection.
Chromatographic Conditions:
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is often used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation and elution of the analytes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Data Analysis: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a high-speed, efficient, and environmentally friendly technique for chiral separations.[7] It often provides faster analysis times compared to HPLC.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phases are commonly used.[8][9]
-
Mobile Phase: Supercritical carbon dioxide as the main mobile phase, with a small percentage of a polar organic modifier such as methanol, ethanol, or isopropanol.[8][9] Additives like diethylamine or trifluoroacetic acid may be used to improve peak shape and resolution.
-
Flow Rate: Typically in the range of 2-5 mL/min.
-
Back Pressure: Maintained at a constant pressure (e.g., 100-150 bar) to keep the CO₂ in a supercritical state.
-
Column Temperature: Often slightly above ambient temperature (e.g., 35-40 °C).
-
Detection: UV detector.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess by converting the enantiomers into diastereomers using a chiral auxiliary, which can be either a chiral solvating agent or a chiral derivatizing agent.[10]
Experimental Protocol (using a Chiral Solvating Agent like (R)-BINOL): [11]
-
In an NMR tube, dissolve a known amount of the chiral 3-aminomethylpiperidine sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a molar excess of a chiral solvating agent, such as (R)-1,1'-bi-2-naphthol ((R)-BINOL).
-
Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Data Analysis: The two enantiomers of 3-aminomethylpiperidine will form diastereomeric complexes with the chiral solvating agent, leading to separate signals for at least one proton in the NMR spectrum. The enantiomeric excess is determined by integrating these distinct signals. The absolute errors in ee determinations by ¹H NMR spectroscopy are often within 2.0%.[12]
Chiral Capillary Electrophoresis (CE)
Chiral CE is a highly efficient separation technique that requires minimal sample volume.[13] The separation is achieved by adding a chiral selector to the background electrolyte.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH, containing a chiral selector. Common chiral selectors for amines include cyclodextrins (e.g., β-cyclodextrin, sulfated β-cyclodextrin) or crown ethers.[14][15]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Temperature: The capillary temperature is controlled to ensure reproducibility.
-
Detection: UV detection is most common.
-
Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.
Conclusion
The selection of an appropriate analytical method for determining the enantiomeric excess of chiral 3-aminomethylpiperidine is a critical decision in the drug development process. Chiral HPLC and GC are well-established and reliable methods, with SFC emerging as a faster and more environmentally friendly alternative. Chiral CE offers high efficiency and minimal sample consumption, making it suitable for high-throughput screening. NMR spectroscopy provides a rapid means of ee determination without the need for chromatographic separation, and it can also provide valuable structural information. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, speed, and the instrumentation available in the laboratory.
References
- 1. [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 14. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 15. Past, present, and future developments in enantioselective analysis using capillary electromigration techniques - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape: A Comparative Guide to the Biological Activity of Piperidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable pharmacological properties. Its versatility has led to the development of a wide array of derivatives exhibiting potent biological activities. This guide offers an objective comparison of piperidine-containing compounds against other alternatives in the realms of anticancer, antiviral, and antibacterial research, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The therapeutic potential of piperidine derivatives is underscored by their efficacy across various disease models. Below, we present a comparative summary of their performance against established drugs and other investigational compounds.
Anticancer Activity
Piperidine moieties are integral to many anticancer drugs, demonstrating mechanisms that include apoptosis induction and DNA interaction.
Table 1: Comparative in vitro Anticancer Activity of Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Alternative/Control | IC50 / GI50 (µM) of Alternative |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | Tamoxifen | Not specified in source |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | Tamoxifen | Not specified in source | |
| Compound 17a | PC3 | Prostate | 0.81 | 5-Fluorouracil | Significantly higher than 0.81 µM |
| MGC803 | Gastric | 1.09 | Not specified in source | Not applicable | |
| MCF-7 | Breast | 1.30 | Not specified in source | Not applicable | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | Doxorubicin | Not specified in source |
| HT29 | Colon | 4.1 (GI50, µg/mL) | Doxorubicin | Not specified in source | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | Doxorubicin | Not specified in source |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. Data compiled from multiple sources.
Antiviral Activity
Certain piperidine derivatives have shown significant promise in inhibiting viral replication, offering potential new avenues for antiviral therapies.
Table 2: Comparative in vitro Antiviral Activity of a Piperidine Derivative
| Derivative | Virus Strain | Cell Line | EC50 (µM) | Alternative/Control | EC50 (µM) of Alternative |
| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | Madin-Darby canine kidney (MDCK) | Much lower than controls | Ribavirin | Not specified in source |
| Amantadine | Not specified in source | ||||
| Rimantadine | Not specified in source |
EC50: Half-maximal effective concentration. Data from a study on piperidine-substituted purines.
Antibacterial Activity
The piperidine nucleus is also a key feature in compounds developed to combat bacterial infections, demonstrating activity against both Gram-positive and Gram-negative strains.
Table 3: Comparative in vitro Antibacterial Activity of Piperidine Derivatives
| Derivative | Bacterial Strain | Gram Type | MIC (mg/mL) | Alternative/Control |
| Compound 6 | Bacillus subtilis | Gram-positive | 0.75 | Chloramphenicol |
| Bacillus cereus | Gram-positive | 1.5 | Chloramphenicol | |
| Staphylococcus aureus | Gram-positive | 1.5 | Chloramphenicol | |
| Escherichia coli | Gram-negative | 1.5 | Chloramphenicol | |
| Pseudomonas aeruginosa | Gram-negative | 1.5 | Chloramphenicol | |
| Klebsiella pneumoniae | Gram-negative | 1.5 | Chloramphenicol | |
| Micrococcus luteus | Gram-positive | 1.5 | Chloramphenicol | |
| Compound 2 | Staphylococcus aureus | Gram-positive | - (Good activity) | Chloramphenicol |
| Escherichia coli | Gram-negative | - (Active) | Chloramphenicol |
MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources.
Mechanisms of Action: A Deeper Dive
The diverse biological activities of piperidine derivatives stem from their ability to interact with various cellular targets and pathways.
Anticancer Mechanisms:
-
Compound 17a , a potent anticancer agent, functions as a colchicine binding site inhibitor. This interaction disrupts microtubule polymerization, leading to cell cycle arrest and the induction of apoptosis in cancer cells.
-
The anticancer activity of Compound 16 is attributed to its ability to intercalate with DNA. This binding mode can interfere with DNA replication and transcription, ultimately triggering cell death.
Antiviral Mechanisms:
-
The anti-influenza activity of some piperidine-based derivatives, such as the optimized compound 11e , is believed to occur through interference with the early to middle stages of the viral replication cycle.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivative or control compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the formation of viral plaques.
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates and grow until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Compound and Virus Co-incubation: In separate tubes, mix the virus dilutions with equal volumes of medium containing various concentrations of the piperidine derivative or control. Incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow for viral adsorption for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-10 days).
-
Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control.
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the piperidine derivative or control antibiotic in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams provide a visual representation of a key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of Compound 17a-induced apoptosis.
Caption: General workflow for evaluating piperidine derivatives.
Conclusion
Piperidine-containing compounds represent a rich and diverse class of molecules with significant therapeutic potential across a spectrum of diseases. The data presented in this guide highlights their potent anticancer, antiviral, and antibacterial activities, often comparable or superior to existing treatments. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued exploration of the piperidine scaffold is poised to yield novel and effective therapeutic agents for a multitude of challenging medical conditions.
The 3-Aminopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
The 3-aminopiperidine ring system represents a cornerstone scaffold in medicinal chemistry, prized for its conformational rigidity, basic nitrogen atom, and stereochemical properties that allow for precise interactions with biological targets. This guide provides a comparative analysis of drugs and clinical candidates incorporating this key structural motif, with a focus on their application in targeting Dipeptidyl Peptidase-4 (DPP-4) for type 2 diabetes and the C-X-C chemokine receptor type 4 (CXCR4) for applications in cancer and inflammatory diseases. Experimental data is presented to offer an objective comparison of their performance.
Key Therapeutic Areas and Comparative Biological Activity
The versatility of the 3-aminopiperidine scaffold, particularly the (R)-enantiomer, has been successfully leveraged in the development of potent and selective inhibitors for distinct enzyme and receptor classes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors, or "gliptins," are a class of oral hypoglycemics that enhance the levels of incretin hormones, leading to improved glycemic control in patients with type 2 diabetes.[1][2] Several marketed drugs in this class utilize the (R)-3-aminopiperidine moiety as a key pharmacophore to engage with the S2 subsite of the DPP-4 enzyme.[3]
Comparative Efficacy of 3-Aminopiperidine-Based DPP-4 Inhibitors
The following table summarizes the in vitro potency of prominent DPP-4 inhibitors that feature the 3-aminopiperidine scaffold.
| Compound | Chemical Structure (Featuring 3-Aminopiperidine Core) | DPP-4 IC50 | Selectivity Profile | Key Characteristics |
| Alogliptin [3][4] | 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | < 10 nM | High selectivity against DPP-8 and DPP-9 | Orally bioavailable; requires dose adjustment in renal impairment.[5] |
| Linagliptin [6][7] | 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | ~1 nM | >10,000-fold selective over DPP-8 and DPP-9 | Unique xanthine-based structure; primarily eliminated via the enterohepatic system, not requiring dose adjustment in renal impairment.[5][8] |
| Trelagliptin [9][10] | 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}methyl)-4-fluorobenzonitrile | ~4.2 nM | High selectivity for DPP-4 | A once-weekly DPP-4 inhibitor due to its long half-life.[11] |
Note: IC50 values can vary between different assay conditions and sources.
C-X-C Chemokine Receptor 4 (CXCR4) Antagonists
CXCR4 is a chemokine receptor that plays a critical role in cell migration, a process implicated in cancer metastasis and HIV entry into host cells.[4][12] The development of small-molecule antagonists targeting CXCR4 is an active area of research, with derivatives of 3-aminopiperidine showing significant promise.
Comparative Efficacy of 3-Aminopiperidine-Based CXCR4 Antagonists
The table below presents data for novel aminopiperidinyl amide-based CXCR4 modulators, demonstrating the potential of this scaffold in developing potent antagonists.
| Compound | Description | CXCR4 Binding Affinity (IC50) | Chemotaxis Inhibition (%) |
| ZINC72372983 (Hit) [13] | Hit compound identified from in silico screening | ~100 nM | 69% at 100 nM |
| Z7R (Optimized) [13] | Rationally designed analog of the hit compound | 1.25 nM | 78.5% at 100 nM |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is crucial for understanding the mechanism of action and the discovery workflow for these compounds.
DPP-4 and Incretin Signaling Pathway
DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones like GLP-1 and GIP. This enhances their downstream signaling, leading to glucose-dependent insulin secretion and suppression of glucagon release.
CXCR4-Mediated Chemotaxis Signaling
CXCR4 antagonists block the binding of the natural ligand CXCL12, thereby inhibiting the signaling cascade that leads to cell migration.
General Synthetic Workflow for Chiral 3-Aminopiperidine
The synthesis of the crucial (R)-3-aminopiperidine intermediate is a key step in the manufacturing of many DPP-4 inhibitors. Biocatalytic methods are increasingly employed for their high stereoselectivity and environmentally friendly conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of compound activity. Below are generalized methodologies for key assays cited in this guide.
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol outlines a common fluorometric method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.
1. Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
2. Procedure:
-
Prepare Reagents: Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their final working concentrations in the assay buffer. Prepare serial dilutions of the test compounds and the positive control.
-
Enzyme/Inhibitor Pre-incubation: To the wells of the 96-well plate, add 25 µL of assay buffer and 10 µL of the test compound dilution (or DMSO for control wells).
-
Add 15 µL of the diluted DPP-4 enzyme solution to all wells except for the "no enzyme" background controls.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the uninhibited control (DMSO wells).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Protocol 2: CXCR4-Mediated Chemotaxis Assay
This protocol describes a transwell migration (or Boyden chamber) assay to quantify the ability of a test compound to inhibit cell migration towards the CXCR4 ligand, CXCL12.
1. Materials and Reagents:
-
CXCR4-expressing cells (e.g., Jurkat T-cells, certain cancer cell lines)
-
Chemoattractant: Recombinant human CXCL12 (SDF-1α)
-
Assay Medium: Serum-free RPMI or similar
-
Test compounds (dissolved in DMSO or appropriate solvent)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes) and 24-well or 96-well companion plates
-
Cell viability/quantification reagent (e.g., Calcein-AM or ATP-based luminescence assay)
-
Plate reader (fluorescence or luminescence, as appropriate)
2. Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to a healthy, log-phase growth. On the day of the assay, harvest and resuspend the cells in serum-free assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Prepare Chemoattractant/Inhibitor Plate: In the lower wells of the companion plate, add assay medium containing CXCL12 at its EC50 concentration (pre-determined). To these wells, add serial dilutions of the test compound or vehicle control (DMSO). Wells with medium alone serve as a negative control.
-
Cell Seeding: Place the transwell inserts into the wells. Add 100 µL of the prepared cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantify Migrated Cells:
-
Carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by adding a reagent like CellTiter-Glo® (which measures ATP) and reading the luminescence, or by pre-labeling cells with a fluorescent dye and reading the fluorescence of the lower chamber.[15]
-
-
Data Analysis:
-
Subtract the background signal from the negative control wells (no chemoattractant).
-
Calculate the percent inhibition of migration for each test compound concentration relative to the vehicle control (CXCL12 only).
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[10]
-
References
- 1. pnas.org [pnas.org]
- 2. 3-AMINOPIPERIDINE | 54012-73-6 [chemicalbook.com]
- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]
- 4. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Linagliptin [pdb101.rcsb.org]
- 7. Linagliptin | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 10. Trelagliptin | C18H20FN5O2 | CID 15983988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Trelagliptin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Sitagliptin - Proteopedia, life in 3D [proteopedia.org]
- 14. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Benchmark of DPP-4 Inhibitors Synthesized from Diverse Piperidine Precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone in the management of type 2 diabetes mellitus. The piperidine scaffold is a privileged structure in the design of potent and selective DPP-4 inhibitors. The choice of the piperidine precursor, including its substitution pattern and stereochemistry, is a critical determinant of the final inhibitor's pharmacological profile. This guide provides a comparative analysis of DPP-4 inhibitors synthesized from various piperidine precursors, offering a benchmark of their performance based on experimental data.
Data Presentation: A Comparative Analysis of Performance
The following table summarizes the in vitro potency of exemplary DPP-4 inhibitors synthesized from different piperidine and related heterocyclic precursors. This data, compiled from various studies, highlights the impact of the precursor's structure on the inhibitor's efficacy.
| Precursor Scaffold | Compound ID/Name | DPP-4 IC50 (nM) | Selectivity over DPP-8 (fold) | Selectivity over DPP-9 (fold) | Reference Compound | Reference IC50 (nM) |
| Piperazine | Lead Compound (2-benzyl-piperazine derivative) | 19 | - | - | - | - |
| Piperidine | Compound 1 (4-benzylpiperidine derivative) | 1600 | - | - | Lead Compound | 19 |
| Compound 4 (4-amino-1-benzylpiperidine) | 4000 | - | - | Lead Compound | 19 | |
| Pyrrolidine | Compound 2 (2-benzylpyrrolidine derivative) | 300 | - | - | Lead Compound | 19 |
| Piperazine | Compound 3 (phenethyl-piperazine derivative) | 1200 | - | - | Lead Compound | 19 |
| Piperidine | Compound 22e (N-substituted 4-hydrazino piperidine) | 88 | Highly Selective | Highly Selective | - | - |
| Pyrrolidine/Piperidine | Compound 38 (sulfonamide-pyrrolidine/piperidine) | Similar to Vildagliptin | - | - | Vildagliptin | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to benchmarking these inhibitors, the following diagrams illustrate the relevant biological pathways and laboratory workflows.
Safety Operating Guide
Navigating the Safe Disposal of 3-Aminomethyl-1-N-Cbz-piperidine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Aminomethyl-1-N-Cbz-piperidine, ensuring compliance and minimizing risk.
I. Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to handle this compound in a controlled environment, adhering to strict safety protocols to mitigate exposure risks.
Personal Protective Equipment (PPE): All personnel handling the compound must be equipped with the appropriate PPE. This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[1][2] In areas with inadequate ventilation, a NIOSH-approved respirator is essential.
Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of vapors.
Spill Management: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1] For minor spills, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for disposal.[3] Major spills require immediate notification of emergency services.[3] Contaminated clothing should be removed and laundered before reuse.[3][4]
II. Quantitative Data Summary for Disposal
While specific quantitative parameters for the disposal of this compound can vary based on local regulations, the following table summarizes key operational data derived from safety data sheets for similar compounds.
| Parameter | Value/Instruction | Source(s) |
| pH of Waste Solution | Neutralize before discharge if in solution. Large amounts can affect pH. | [5] |
| Container Type | Polyethylene or polypropylene container, clearly labeled. | |
| Waste Classification | Hazardous Waste. | [4][5] |
| Storage before Disposal | Store in a cool, dry, well-ventilated area, away from incompatible materials. | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Experimental Protocol for Disposal:
-
Waste Segregation: Collect all waste containing this compound, including unused product and contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[3]
-
Container Management: Ensure the waste container is made of a compatible material, such as polyethylene or polypropylene, and is kept closed when not in use.[3]
-
Labeling: Clearly label the waste container with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[7] This area should be away from ignition sources and incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal service. The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Regulatory Compliance: Always adhere to all federal, state, and local regulations regarding hazardous waste disposal.[4][5] Do not dispose of this chemical down the drain or in regular trash.[5][6]
IV. Visualizing the Disposal Workflow
To further clarify the procedural flow of safe disposal, the following diagram illustrates the key decision points and actions required.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Aminomethyl-1-N-Cbz-piperidine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Aminomethyl-1-N-Cbz-piperidine, a key building block in pharmaceutical synthesis. By adhering to these procedural steps, you can minimize risks and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2][5] | Protects against splashes and vapors that can cause severe eye damage.[2][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3] | Prevents skin contact, as piperidine derivatives can be toxic and corrosive upon absorption.[2][3] |
| Body Protection | Chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants.[4][7] | Minimizes the risk of skin exposure to spills and splashes. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood is required. If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4][5][7] | Piperidine derivatives can be toxic if inhaled, causing respiratory irritation.[6] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents.
1. Preparation:
-
Ensure a calibrated eyewash station and safety shower are readily accessible.[7]
-
Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[5][7]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
Clearly label all containers.
2. Handling:
-
Don the appropriate PPE as outlined in Table 1 before opening the container.
-
Avoid all direct contact with the substance, including inhalation of any vapors or dust.[8]
-
Use spark-proof tools and avoid sources of ignition, as piperidine derivatives can be flammable.[3][5][7]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]
-
Decontaminate all work surfaces and equipment.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be laundered separately before reuse.[8][9]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Chemical Waste Disposal Protocol
| Waste Type | Collection Procedure | Disposal Method |
| Unused Compound | Collect in a clearly labeled, sealed, and compatible waste container. | Dispose of as hazardous chemical waste through a licensed environmental disposal service.[8][9] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed container labeled as "Hazardous Waste." | Incineration in a licensed facility is often the preferred method.[8] Consult your institution's environmental health and safety office. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Bag and seal in a designated hazardous waste container. | Dispose of through a licensed chemical waste contractor. |
| Spill Cleanup Materials | Absorb small spills with an inert material (e.g., sand, vermiculite) and collect in a sealed container for disposal.[7][8] | Treat as hazardous waste and dispose of accordingly.[8] |
Experimental Workflow and Safety Interlocks
The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the integration of safety checks at each stage.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
